T521
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C17H14FNO5S2 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-5-ethylsulfonyl-2-(4-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C17H14FNO5S2/c1-2-25(20,21)17-16(26(22,23)14-6-4-3-5-7-14)19-15(24-17)12-8-10-13(18)11-9-12/h3-11H,2H2,1H3 |
Clave InChI |
MVTLATINKNLPEJ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unable to Retrieve Information on the Mechanism of Action of T521
Following a comprehensive search of available resources, no specific information could be found for a compound designated as "T521." The search for its mechanism of action, molecular targets, and related in vivo or in vitro studies did not yield any relevant results.
The initial search strategy included queries for "this compound mechanism of action," "this compound c-Fos c-Jun AP-1," "this compound in vivo studies," "this compound clinical trials," and "this compound binding affinity." However, the search results did not contain any data pertaining to a specific molecule with this identifier. The retrieved information was of a general nature, concerning unrelated clinical trials and fundamental biological processes.
Consequently, it is not possible to provide an in-depth technical guide, including data tables, experimental protocols, or visualizations, on the mechanism of action of this compound as the foundational information is not available in the public domain or scientific literature databases accessed.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to:
-
Verify the designation "this compound" : It is possible that this is an internal or preclinical code that has not yet been publicly disclosed or published. There may be an alternative public name or designation for this compound.
-
Consult internal documentation : If this is a compound under internal development, relevant information would be contained within the organization's proprietary documentation.
-
Review recent patent filings : Information on novel compounds is often first disclosed in patent applications. A targeted patent search may yield relevant details.
Without specific and verifiable information on this compound, any attempt to describe its mechanism of action would be speculative and would not meet the standards of a technical guide for a scientific audience. We recommend that the user provide any additional available identifiers or context for this compound to enable a more targeted and effective search.
T521 compound structure and properties
An In-depth Technical Guide to T521 and RU.521: Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of two compounds, this compound and RU.521, for researchers, scientists, and drug development professionals. While both designations appear in scientific literature, the available information for each varies significantly. This guide will delineate the known structure, properties, and biological activities of each compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant pathways.
This compound: An E3 Ligase Inhibitor
This compound is identified in chemical catalogs as an inhibitor of E3 ligase.[1] E3 ubiquitin ligases are a large family of enzymes that play a crucial role in the ubiquitination cascade, which targets proteins for degradation by the proteasome.[2][3] By inhibiting a specific E3 ligase, this compound has the potential for use in cancer and metabolic disease research.[1] However, detailed public information regarding its specific E3 ligase target, mechanism of action, and biological effects is currently limited.
Physicochemical Properties of this compound
Publicly available data for this compound is sparse. The following table summarizes the known information.
| Property | Value |
| CAS Number | 891020-54-5 |
| Molecular Formula | C17H14FNO5S2 |
| Target | E3 Ligase |
| Therapeutic Area | Cancer, Metabolic Disease |
Biological Activity and Mechanism of Action of this compound
This compound is broadly categorized as an E3 ligase inhibitor.[1] The ubiquitin-proteasome system is a critical pathway for protein degradation, and its dysregulation is implicated in numerous diseases, including cancer.[2] E3 ligases are responsible for substrate recognition and are therefore key determinants of specificity in this pathway.[4] Inhibitors of E3 ligases can prevent the degradation of tumor suppressor proteins or promote the degradation of oncoproteins, making them attractive therapeutic targets.[5][6] Without further specific data on this compound, its precise mechanism and biological effects remain to be elucidated.
Experimental Protocols for this compound
RU.521: A Potent Inhibitor of cGAS
RU.521 is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a primary sensor of cytosolic double-stranded DNA (dsDNA).[7][8] The activation of cGAS by cytosolic dsDNA triggers the cGAS-STING signaling pathway, leading to the production of type I interferons and other inflammatory cytokines.[8][9] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[8] RU.521 has been shown to potently inhibit both human and mouse cGAS, making it a valuable tool for studying the cGAS-STING pathway and a potential therapeutic candidate.[8][10]
Physicochemical Properties of RU.521
| Property | Value | Reference |
| CAS Number | 2262452-06-0 | [11] |
| Molecular Formula | C19H12Cl2N4O3 | [7] |
| Molecular Weight | 415.23 g/mol | [7] |
| IUPAC Name | 3-[1-(6,7-Dichloro-1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-pyrazol-4-yl]-3H-isobenzofuran-1-one | [11] |
| Solubility | 2 mg/mL (4.82 mM) in DMSO | [7] |
Biological Activity of RU.521
RU.521 is a potent and selective inhibitor of cGAS. It has been shown to inhibit cGAS activity in both biochemical and cell-based assays.
| Assay Type | Target | Cell Line/System | IC50 | Reference |
| Cell-based | Human cGAS | THP-1 cells | ~0.8 µM | [8][12] |
| Cell-based | Mouse cGAS | Murine RAW 264.7 cells | 0.7 µM | [12] |
| Biochemical | Mouse cGAS | Recombinant protein | 0.74 ± 0.12 µM | [13] |
| Biochemical | Human cGAS | Recombinant protein | 2.94 µM | [14] |
| Binding Affinity (Kd) | cGAS/dsDNA complex | - | 36.2 nM | [15] |
Mechanism of Action of RU.521
RU.521 exerts its inhibitory effect by directly binding to the catalytic pocket of cGAS.[16] This binding prevents the substrates, ATP and GTP, from accessing the active site, thereby inhibiting the synthesis of the second messenger cGAMP.[10] The inhibition of cGAMP production leads to the suppression of the downstream STING-mediated inflammatory response.[8]
Signaling Pathway
The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by RU.521.
Caption: The cGAS-STING signaling pathway and inhibition by RU.521.
Experimental Protocols for RU.521
Human monocytic THP-1 cells or murine macrophage-like RAW 264.7 cells are commonly used to assess the activity of RU.521.[8][12]
-
Cell Culture: THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. RAW 264.7 cells are cultured in DMEM with 10% FBS, penicillin, and streptomycin.
-
Stimulation: To activate the cGAS pathway, cells are transfected with herring testis DNA (HT-DNA) using a transfection reagent like Lipofectamine.[8]
-
Inhibitor Treatment: Cells are pre-treated with RU.521 (typically in DMSO) at various concentrations for a specified period (e.g., 1-2 hours) before stimulation with HT-DNA.[13]
This protocol is used to quantify the expression of the IFNB1 gene, a downstream target of the cGAS-STING pathway.[8]
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Quantitative PCR is performed using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of IFNB1 is calculated using the ΔΔCt method.
This assay is used to measure the activity of the interferon-stimulated response element (ISRE) promoter, which is activated by the cGAS-STING pathway.[8]
-
Cell Line: A reporter cell line, such as THP1-Lucia™ ISG, which stably expresses a secreted luciferase under the control of an ISRE promoter, is used.
-
Treatment and Stimulation: Cells are treated with RU.521 and stimulated with HT-DNA as described above.
-
Luciferase Measurement: At a specified time point post-stimulation (e.g., 24 hours), the cell culture supernatant is collected, and luciferase activity is measured using a luminometer and a luciferase assay reagent.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of RU.521.
Caption: Experimental workflow for evaluating RU.521.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of E3 ubiquitin ligases in the development and progression of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. regenhealthsolutions.info [regenhealthsolutions.info]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
The Discovery and Synthesis of T521: A c-Fos/AP-1 Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T521, also known as 3-{5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl} propionic acid, is a novel, orally bioavailable small molecule that selectively inhibits the transcription factor activator protein-1 (AP-1), with a particular emphasis on its c-Fos component.[1][2][3] Developed through advanced three-dimensional (3D) pharmacophore modeling, this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, most notably rheumatoid arthritis.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a resource for researchers and drug development professionals in the field of inflammatory and autoimmune disorders.
Discovery and Design
The development of this compound stemmed from a rational drug design approach aimed at inhibiting the c-Fos/AP-1 signaling pathway, a critical regulator of pro-inflammatory gene expression.[1][2] Researchers utilized 3D pharmacophore modeling based on the crystal structure of the AP-1-DNA complex to design a small molecule that could selectively disrupt the DNA binding activity of the c-Fos/c-Jun heterodimer.[1] This de novo design strategy led to the identification of this compound as a potent and selective inhibitor of c-Fos/AP-1.[1]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, patent documents indicate that it can be produced through established organic chemistry methods. The synthesis of this compound, or its salt, is described in international patent publication WO 03/042150.[5] A process for the production of a propionate ester of this compound and its intermediates is also detailed in patent KR101374592B1, which highlights the use of a 6-(halomethyl)-1,2-benzisoxazol-3(2H)-one derivative as a key intermediate.[6] The general approach involves the coupling of key benzophenone and phenylpropionic acid derivatives. The full chemical name of this compound is 3-{5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl} propionic acid.[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the DNA binding activity of the c-Fos/AP-1 transcription factor.[7][8] AP-1 is a dimeric protein complex, most commonly a heterodimer of proteins from the Jun and Fos families, that plays a pivotal role in the transcriptional regulation of numerous genes involved in inflammation, including cytokines and matrix metalloproteinases (MMPs).[3][4] By binding to the AP-1 complex, this compound prevents its interaction with target DNA sequences in the promoter regions of pro-inflammatory genes, thereby downregulating their expression.[1][2] This targeted inhibition of a key inflammatory pathway makes this compound a promising candidate for the treatment of various inflammatory disorders.
Signaling Pathway
The inhibitory action of this compound on the c-Fos/AP-1 pathway is central to its therapeutic effect. The diagram below illustrates the signaling cascade and the point of intervention by this compound.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Stimulant | Inhibited Mediator | IC50 (µM) |
| Human Synovial SW982 Cells | IL-1β | MMP-1 | ~10 |
| Human Synovial SW982 Cells | IL-1β | MMP-3 | ~10 |
| Human Synovial SW982 Cells | IL-1β | IL-6 | ~10 |
| Human Synovial SW982 Cells | IL-1β | TNF-α | ~10 |
| Human Chondrocyte SW1353 Cells | IL-1β | MMP-3 | ~10 |
| Human Chondrocyte SW1353 Cells | IL-1β | MMP-13 | ~10 |
Data compiled from publicly available research.
Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dosage (mg/kg/day, oral) | Inhibition of Arthritis on Day 50 (%) |
| This compound | 3 | 64 |
| This compound | 30 | 91 |
Data compiled from publicly available research.
Experimental Protocols
AP-1 Activity Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on AP-1 transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an AP-1 luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed HEK293-AP-1 luciferase reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with PMA (a known activator of the AP-1 pathway) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percent inhibition of AP-1 activity by this compound compared to the PMA-stimulated control.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model to evaluate the in vivo efficacy of anti-arthritic compounds like this compound.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation for oral administration
-
Calipers for paw thickness measurement
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at a site different from the initial injection.
-
Treatment: Begin oral administration of this compound or vehicle control daily, starting from day 21 (before the onset of clinical signs) until the end of the experiment.
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation (erythema and swelling). The maximum possible score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws every other day using calipers.
-
Histological Analysis (at sacrifice): At the end of the study, sacrifice the mice and collect the hind paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
Western Blot for MAPK Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway, which is upstream of AP-1 activation.
Materials:
-
Synovial cells or other relevant cell lines
-
This compound
-
LPS or other appropriate stimulant
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Protocol:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with LPS for the desired time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a promising, rationally designed small molecule inhibitor of the c-Fos/AP-1 transcription factor. Its selective mechanism of action and demonstrated efficacy in preclinical models of arthritis highlight its potential as a novel therapeutic agent for inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for further research and development of this compound and other AP-1 inhibitors. Further investigation, including detailed pharmacokinetic and toxicology studies, as well as clinical trials, are warranted to fully elucidate the therapeutic utility of this compound in human diseases.
References
- 1. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101454003B - Contains 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy] Oral compositions of phenyl]propionic acid or salts thereof - Google Patents [patents.google.com]
- 3. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof - Google Patents [patents.google.com]
- 6. KR101374592B1 - Process for production of 3âï½5âï¼»4âï¼cyclopentyloxyï¼â2âhydroxybenzoylï¼½â2âï¼»ï¼3âhydroxyâ1,2âbenzisoxazolâ6âylï¼methoxyï¼½phenylï½propionate ester and intermediate for the process - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
T-5224: A Comprehensive Technical Guide to its Biological Target Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological target identification of T-5224, a selective small-molecule inhibitor of the activator protein-1 (AP-1) transcription factor, with a specific focus on its c-Fos component. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its biological function.
Introduction
T-5224 is a novel, non-peptidic small molecule that has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly rheumatoid arthritis.[1][2][3] Its primary mechanism of action is the selective inhibition of the transcription factor AP-1, a key regulator of genes involved in inflammation, immune responses, cell proliferation, and differentiation.[1][2] AP-1 is a dimeric complex typically composed of proteins from the Jun and Fos families. T-5224 specifically targets the DNA binding activity of the c-Fos/c-Jun heterodimer, thereby preventing the transcription of downstream pro-inflammatory and matrix-degrading genes.[4]
Mechanism of Action
T-5224 was designed using three-dimensional pharmacophore modeling based on the crystal structure of the AP-1 complex bound to DNA.[5] It selectively inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer.[4] This inhibitory action is crucial as the c-Fos/c-Jun dimer is a key component of the AP-1 complex that drives the expression of various pathological mediators in inflammatory conditions.[6][7] By blocking the binding of AP-1 to its consensus DNA sequence (TGACTCA), T-5224 effectively downregulates the expression of several key genes implicated in the pathophysiology of inflammatory diseases.
Signaling Pathway
The binding of extracellular stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or growth factors (e.g., PDGF), to their respective receptors on the cell surface initiates intracellular signaling cascades.[7] These cascades, often involving Mitogen-Activated Protein Kinases (MAPKs) like ERK, JNK, and p38, converge on the nucleus to activate the components of the AP-1 complex.[8] Activated c-Fos and c-Jun proteins then heterodimerize and bind to AP-1 response elements in the promoter regions of target genes, leading to their transcription. T-5224 intervenes at this critical step by preventing the AP-1/DNA interaction.
Quantitative Data
The inhibitory activity of T-5224 has been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of T-5224
| Assay | Cell Line/System | Target | IC50 / Concentration | Reference |
| AP-1 Dependent Transcription | - | AP-1 | 5 µM | [1][2] |
| NF-κB Dependent Transcription | - | NF-κB | 10 µM | [1][2] |
| MMP-2 and MMP-9 Activity | HSC-3-M3 cells | MMP-2, MMP-9 | Significant inhibition at 20-80 µM | [9] |
| Cell Invasion | HSC-3-M3 cells | - | Dose-dependent inhibition | [9] |
| Cell Migration | HSC-3-M3 and OSC-19 cells | - | Dose-dependent inhibition | [9] |
| IL-6 and TNF-α Production | LPS-stimulated murine macrophages | IL-6, TNF-α | Significant reduction with T-5224 treatment | [5][10] |
Table 2: In Vivo Efficacy of T-5224
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) in rats | Rheumatoid Arthritis | - | Prevention of joint destruction, pannus formation, and osteoclastogenesis | [1][2] |
| Collagen-Induced Arthritis (CIA) in mice | Rheumatoid Arthritis | 300 mg/kg, p.o. | Resolution of arthritis after onset | [5] |
| LPS-Induced Acute Kidney Injury in mice | Sepsis-induced AKI | 300 mg/kg, p.o. | Improved survival, decreased serum TNF-α and HMGB-1 | [5][10] |
| Orthotopic mouse model of HNSCC | Head and Neck Cancer | 150 mg/kg, p.o. daily for 4 weeks | Reduced cervical lymph node metastasis | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AP-1 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of AP-1 in response to stimuli and the inhibitory effect of T-5224.
Materials:
-
HEK293 cells (or other suitable cell line)
-
AP-1 luciferase reporter vector (containing tandem AP-1 response elements upstream of a luciferase gene)
-
Control vector (e.g., Renilla luciferase vector for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) as a stimulator
-
T-5224
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[12]
-
Transfection: Co-transfect the cells with the AP-1 luciferase reporter vector and the control Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of T-5224. Incubate for 1 hour.
-
Stimulation: Add PMA (final concentration, e.g., 50 ng/mL) to the wells to stimulate AP-1 activity. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 6-16 hours at 37°C in a CO2 incubator.[12]
-
Cell Lysis: Wash the cells with PBS and lyse the cells using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition by T-5224 compared to the stimulated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to directly assess the ability of T-5224 to inhibit the binding of the AP-1 complex to its DNA consensus sequence.
Materials:
-
Nuclear extract from stimulated cells (e.g., PMA-stimulated HeLa cells)
-
Double-stranded DNA probe containing the AP-1 consensus sequence (5'-CGCTTGATGACTCAGCCGGAA-3'), labeled with biotin or a radioactive isotope (e.g., ³²P)
-
Unlabeled ("cold") competitor DNA probe (for specificity control)
-
T-5224
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)
-
Poly(dI-dC) (non-specific competitor DNA)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Loading buffer (containing a tracking dye)
-
Detection system (chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes)
Procedure:
-
Binding Reaction Setup: In a microcentrifuge tube, combine the binding buffer, poly(dI-dC), and nuclear extract.
-
Inhibitor Addition: Add T-5224 at various concentrations to the reaction mixtures. Include a vehicle control.
-
Incubation: Incubate the reactions for 20 minutes at room temperature to allow T-5224 to interact with the AP-1 proteins.
-
Probe Addition: Add the labeled AP-1 DNA probe to each reaction and incubate for another 20-30 minutes at room temperature.
-
Competition Control: In a separate tube, add an excess of the unlabeled competitor probe before adding the labeled probe to demonstrate the specificity of the binding.
-
Electrophoresis: Add loading buffer to the reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the tracking dye has migrated to the bottom.
-
Detection:
-
For biotin-labeled probes: Transfer the DNA from the gel to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For radiolabeled probes: Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
-
Analysis: A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex. Inhibition of this shift by T-5224 demonstrates its ability to block AP-1 DNA binding.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants and to assess the inhibitory effect of T-5224.[13]
Materials:
-
Conditioned cell culture medium
-
SDS-PAGE resolving gel (e.g., 10%) containing 1 mg/mL gelatin
-
Stacking gel
-
Non-reducing sample buffer
-
Tris-glycine SDS running buffer
-
Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned medium from cells treated with or without T-5224 and a stimulant (e.g., PMA). Centrifuge to remove cell debris. Determine the protein concentration of the samples.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.
-
Washing: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in the incubation buffer at 37°C for 18-24 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background.
-
Analysis: The clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands corresponds to the level of MMP activity. A reduction in band intensity in the T-5224 treated samples indicates inhibition of MMP activity.
Measurement of IL-6 and TNF-α Production by ELISA
This immunoassay is used to quantify the concentration of pro-inflammatory cytokines IL-6 and TNF-α in cell culture supernatants or serum.
Materials:
-
Cell culture supernatants or serum samples
-
Human or mouse IL-6 and TNF-α ELISA kits (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standards provided in the kit to generate a standard curve.[14]
-
Sample Addition: Add standards and samples to the wells of the antibody-coated microplate. Incubate according to the kit's instructions (typically 1-2 hours at room temperature).[14]
-
Washing: Wash the wells multiple times with wash buffer to remove unbound proteins.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution and incubate in the dark for color development.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 or TNF-α in the samples by interpolating from the standard curve.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds like T-5224.[15][16][17]
Materials:
-
DBA/1J mice (genetically susceptible strain)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
T-5224 formulation for oral administration
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Treatment: Begin oral administration of T-5224 or vehicle control at a predetermined dosing schedule (e.g., daily from day 21).
-
Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis, typically starting from day 21. Score the paws based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity. Measure paw thickness using calipers.
-
Histological Analysis: At the end of the study, euthanize the mice and collect the joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the T-5224 treated and vehicle-treated groups to determine the therapeutic efficacy of T-5224.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for identifying and characterizing the biological target of T-5224.
Conclusion
The comprehensive experimental evidence strongly supports the identification of the c-Fos/AP-1 transcription factor as the primary biological target of T-5224. Through a combination of in vitro and in vivo studies, it has been demonstrated that T-5224 selectively inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer. This leads to the downstream suppression of key inflammatory mediators, including matrix metalloproteinases and pro-inflammatory cytokines. The data gathered from luciferase reporter assays, EMSA, zymography, and ELISA, coupled with the significant therapeutic efficacy observed in the collagen-induced arthritis model, provide a robust validation of its mechanism of action. This detailed understanding of T-5224's biological target and its functional consequences is crucial for its continued development as a potential therapeutic agent for inflammatory diseases.
References
- 1. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein c-Fos - Wikipedia [en.wikipedia.org]
- 7. Phosphorylation of the Carboxyl-Terminal Transactivation Domain of c-Fos by Extracellular Signal-Regulated Kinase Mediates the Transcriptional Activation of AP-1 and Cellular Transformation Induced by Platelet-Derived Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 10. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Gelatin zymography protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
Pharmacokinetics and pharmacodynamics of T521
It appears there may be some ambiguity regarding the specific compound "T521," as initial research has identified multiple distinct therapeutic agents associated with this designation. To ensure the accuracy and relevance of the information provided, please clarify which of the following compounds you are interested in:
-
T-521 (also known as T-5224): A novel small molecule that has been investigated for its potential in treating inflammatory diseases, such as rheumatoid arthritis, by targeting the transcription factor AP-1.
-
MK-521: More commonly known as Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used to treat high blood pressure and heart failure.
-
RV521: A compound under investigation by Pfizer, with a clinical trial focused on its pharmacokinetics and safety.
-
TB-1 (Thiacetazone): An antibiotic used in the treatment of tuberculosis.
-
XP-8121: A subcutaneous formulation of levothyroxine for the management of hypothyroidism.
Once you specify the correct compound, a comprehensive and in-depth technical guide on its pharmacokinetics and pharmacodynamics will be generated, adhering to all the requirements of your initial request.
An In-depth Technical Guide on the Safety and Toxicity Profile of T521, a Polo-like Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T521 is a novel small-molecule inhibitor that specifically targets the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a key regulator of mitosis. Its CAS number is 891020-54-5. Identified through high-throughput screening, this compound has demonstrated potent anti-proliferative activity in a range of cancer cell lines and has shown efficacy in a preclinical xenograft mouse model. This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound, based on published preclinical studies. It details the compound's mechanism of action, in vitro and in vivo efficacy and cytotoxicity, and the experimental protocols used for its evaluation. Due to its stage of development, comprehensive toxicology and ADME data are limited in the public domain. This document aims to consolidate the existing knowledge to support further research and development of this compound as a potential therapeutic agent.
Mechanism of Action
This compound functions as a specific inhibitor of the Plk1 PBD. Unlike ATP-competitive inhibitors that target the kinase domain, this compound binds to the PBD, which is crucial for Plk1's subcellular localization and its interaction with substrates. This binding is covalent and specific to Plk1, with no significant inhibition of Plk2 or Plk3 PBDs observed. By occupying the PBD, this compound disrupts the normal functions of Plk1 in mitosis, leading to defects in centrosome integrity, chromosome alignment, and spindle assembly. These disruptions ultimately trigger a prometaphase arrest and induce apoptosis in cancer cells.[1][2][3]
Signaling Pathway of this compound-mediated Plk1 Inhibition
The following diagram illustrates the key steps in the Plk1 signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits Plk1 by binding to its Polo-box domain (PBD).
In Vitro Safety and Efficacy Profile
The primary in vitro data for this compound comes from anti-proliferative assays (MTT) conducted on a panel of human cancer cell lines and three normal human cell lines.
Quantitative Data: Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.5 ± 0.3 |
| A549 | Lung Cancer | 3.1 ± 0.4 |
| HCT116 | Colon Cancer | 1.8 ± 0.2 |
| MCF-7 | Breast Cancer | 4.2 ± 0.5 |
| HepG2 | Liver Cancer | 3.5 ± 0.4 |
| U2OS | Osteosarcoma | 2.9 ± 0.3 |
| PC-3 | Prostate Cancer | 4.5 ± 0.6 |
| BGC-823 | Gastric Cancer | 2.2 ± 0.3 |
| SGC-7901 | Gastric Cancer | 2.8 ± 0.4 |
| MGC-803 | Gastric Cancer | 3.3 ± 0.4 |
| Bel-7402 | Liver Cancer | 4.1 ± 0.5 |
| A2780 | Ovarian Cancer | 1.5 ± 0.2 |
| MRC5 | Normal Lung Fibroblast | 5.8 ± 0.7 |
| HEK-293 | Normal Embryonic Kidney | 8.5 ± 1.1 |
| L02 | Normal Liver | 9.2 ± 1.2 |
Data extracted from Chen et al., "Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain".[1]
The data indicates that this compound exhibits cytotoxic effects on normal cell lines at concentrations higher than those required for anti-proliferative effects in cancer cell lines, suggesting a potential therapeutic window. However, comprehensive safety profiling on a wider range of normal cell types is required.
In Vivo Safety and Efficacy Profile
The in vivo anti-tumor activity of this compound was evaluated in a xenograft mouse model using A549 human lung cancer cells.
Quantitative Data: In Vivo Xenograft Study of this compound
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Tumor Growth Inhibition (%) | - | 45.3 | 68.7 |
| Average Tumor Weight (g) | 1.2 ± 0.3 | 0.66 ± 0.2 | 0.38 ± 0.1 |
| Average Body Weight Change (g) | +1.5 ± 0.5 | -0.8 ± 0.3 | -1.5 ± 0.6 |
Data extracted from Chen et al.[1] this compound was administered via intratumoral injection every two days for 20 days.
The study demonstrated a dose-dependent inhibition of tumor growth. A slight decrease in average body weight was observed in the this compound-treated groups, indicating potential systemic toxicity at the tested doses. Further comprehensive in vivo toxicology studies, including determination of the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL), are necessary.
Detailed Experimental Protocols
The following are reconstructed protocols based on the methodologies described by Chen et al.[1]
MTT Assay for Cell Proliferation
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
In Vivo Xenograft Mouse Model
Caption: Experimental workflow for the in vivo xenograft study of this compound.
-
Animal Model: Use 4-6 week old female BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every two days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups. Administer this compound (dissolved in a suitable vehicle) or vehicle alone via intratumoral injection every two days for the duration of the study.
-
Health Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Study Endpoint: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.
ADME and Comprehensive Toxicology
Currently, there is no publicly available data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Furthermore, standard comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and reproductive toxicity, have not been reported. A Safety Data Sheet (SDS) for this compound (CAS 891020-54-5) is not publicly available.
Conclusion and Future Directions
This compound is a promising preclinical candidate that demonstrates selective inhibition of the Plk1 PBD, leading to anti-proliferative effects in various cancer cell lines and tumor growth inhibition in an in vivo model. The preliminary data suggests a potential therapeutic window, with higher cytotoxicity observed in normal cell lines compared to cancer cell lines.
However, the safety and toxicity profile of this compound is far from complete. To advance the development of this compound, the following studies are critical:
-
Comprehensive in vitro cytotoxicity screening against a broader panel of normal human cell types.
-
Detailed in vivo toxicology studies in at least two animal species to determine the MTD, NOAEL, and to identify potential target organs of toxicity.
-
Full ADME profiling to understand the pharmacokinetic and pharmacodynamic properties of this compound.
-
Genotoxicity and safety pharmacology studies to assess potential off-target effects.
The information presented in this guide provides a foundation for these future investigations, which are essential for establishing a complete safety and toxicity profile for this compound and for determining its potential for clinical development.
References
- 1. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PubMed [pubmed.ncbi.nlm.nih.gov]
T521 (T-5224): An In-Depth Analysis of a Highly Selective c-Fos/AP-1 Inhibitor and its Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known target effects of T-5224, a potent and selective small molecule inhibitor of the activator protein-1 (AP-1) transcription factor. It is highly probable that "T521" is a common typographical error or an alternative name for T-5224, as the scientific literature predominantly refers to the latter. This document will synthesize the available data on the specificity of T-5224, detailing its mechanism of action and the experimental evidence supporting its selective nature.
Introduction to T-5224 and its Primary Target: AP-1
T-5224 is a de novo designed small molecule that specifically targets the DNA binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 transcription factor.[1][2] AP-1 is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][4] Its dysregulation is implicated in the pathophysiology of numerous diseases, most notably cancer and inflammatory disorders such as rheumatoid arthritis.[1][3] T-5224 was developed through three-dimensional pharmacophore modeling based on the crystal structure of the AP-1-DNA complex, with the goal of achieving high specificity and minimizing off-target interactions.[1]
On-Target Mechanism of Action
The primary mechanism of action of T-5224 is the direct inhibition of the binding of the AP-1 complex to its consensus DNA sequence (5'-TGA(C/G)TCA-3') in the promoter and enhancer regions of target genes.[1] By preventing this interaction, T-5224 effectively blocks the transactivation of AP-1-regulated genes, including those encoding for pro-inflammatory cytokines and matrix metalloproteinases.[2][5]
The signaling pathway leading to AP-1 activation and its subsequent inhibition by T-5224 is depicted below.
Caption: The AP-1 signaling pathway and the inhibitory action of T-5224.
Evidence of Target Selectivity: The Absence of Known Off-Target Effects
A key feature of T-5224 highlighted in the literature is its high degree of specificity for the AP-1 transcription factor. Studies have demonstrated that T-5224 does not interfere with the DNA binding activities of several other important transcription factors, underscoring its focused mechanism of action and low potential for off-target effects.
Table 1: Quantitative Summary of T-5224 Specificity
| Transcription Factor | Known Effect of T-5224 | Citation(s) |
| c-Fos/AP-1 | Inhibits DNA binding activity | [6] |
| C/EBPα | No effect on activity | [6] |
| ATF2 | No effect on activity | [6] |
| MyoD | No effect on activity | [6] |
| Sp1 | No effect on activity | [6] |
| NF-κB/p65 | No effect on activity | [6] |
This high level of selectivity is a significant advantage in a therapeutic context, as it suggests a reduced likelihood of unintended biological consequences that can arise from promiscuous drug-target interactions.
Experimental Protocols for Assessing Specificity
The specificity of T-5224 for AP-1 is typically evaluated using in vitro DNA binding assays, such as the Electrophoretic Mobility Shift Assay (EMSA). The following provides a generalized protocol for such an experiment.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if T-5224 inhibits the DNA binding activity of AP-1 and to assess its effect on other transcription factors.
Methodology:
-
Preparation of Nuclear Extracts: Nuclear extracts are prepared from cells that have been stimulated to induce the expression and activation of the transcription factor of interest (e.g., AP-1, NF-κB).
-
DNA Probe Labeling: Double-stranded oligonucleotides containing the consensus binding site for the transcription factor are labeled with a detectable tag, such as biotin or a radioisotope.
-
Binding Reaction: The labeled DNA probe is incubated with the nuclear extract in a binding buffer. For inhibitor studies, varying concentrations of T-5224 are included in the incubation mixture.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate more slowly than the free, unbound DNA probe, resulting in a "shifted" band.
-
Detection: The positions of the labeled DNA probes are visualized by autoradiography (for radioactive probes) or chemiluminescence (for biotinylated probes). A reduction in the intensity of the shifted band in the presence of T-5224 indicates inhibition of DNA binding.
The workflow for assessing the specificity of T-5224 using EMSA is illustrated below.
References
- 1. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
T521 in specific disease models
An in-depth analysis of the scientific literature reveals that the designation "T521" is not unique to a single molecule. Instead, it appears in various contexts, referring to different investigational compounds and biological molecules across a range of disease models. This technical guide will provide an overview of the distinct entities referred to as "this compound" or similar designations, summarizing their applications, mechanisms of action, and available data in their respective disease contexts.
This compound in Cancer Models
Several compounds with designations similar to "this compound" have been investigated in the context of cancer.
AB521 (Casdatifan) is an orally available, potent, and selective inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor. It is being investigated in a Phase 1 clinical trial for patients with advanced solid tumors, including clear cell renal cell carcinoma (ccRCC). The study aims to evaluate the safety, tolerability, and pharmacokinetic profile of AB521 as a monotherapy and in combination with other cancer therapies.[1][2]
LCL521 is a lysosomally targeted inhibitor of acid ceramidase (AC). Acid ceramidase is an enzyme that breaks down ceramide, a lipid molecule, into sphingosine and a free fatty acid. In some cancers, AC is overactive, leading to lower levels of ceramide, which can promote cell survival and resistance to therapy. By inhibiting AC, LCL521 aims to increase ceramide levels and induce cancer cell death. In a panel of 71 primary Acute Myeloid Leukemia (AML) patient samples, a related compound, LCL-805, demonstrated a median EC50 value of 15.8 μM.[3] LCL-805 was shown to antagonize Akt signaling and lead to iron-dependent cell death.[3]
ZNF521 is a zinc finger protein that has been studied in the context of adipogenic differentiation of human adipose-derived mesenchymal stem cells.[4] While not a therapeutic agent, its role in cell differentiation pathways may have implications for cancer research.
This compound in Infectious Disease Models
RV521 is an investigational antiviral agent developed for the treatment of respiratory syncytial virus (RSV) infection. A Phase 2, randomized, double-blind, placebo-controlled trial was designed to evaluate the safety, tolerability, and efficacy of RV521 in adult hematopoietic cell transplant (HCT) recipients with documented upper respiratory tract RSV infection.[5]
This compound in Inflammatory and Autoimmune Disease Models
The search did not yield a specific therapeutic agent designated "this compound" for inflammatory or autoimmune diseases. However, the broader search terms related to signaling pathways relevant to these conditions provided some context. For instance, the MEK1/ERK MAP kinase and calcineurin signaling pathways are critical in T cell activation and cytokine production, which are central to the pathogenesis of diseases like rheumatoid arthritis.[6][7][8][9] Pharmacologic inhibition of these pathways can modulate cytokine production, highlighting potential therapeutic strategies.[6]
This compound in Osteoarthritis Models
SYN321 is a novel diclofenac-sodium hyaluronate conjugate being developed as a treatment for knee osteoarthritis.[10] This injectable formulation aims to provide sustained release of the non-steroidal anti-inflammatory drug (NSAID) diclofenac within the joint. In an advanced osteoarthritis-on-chip model using human mechanically-damaged cartilage microtissues, SYN321 demonstrated a downregulation of inflammatory markers and a reduction in matrix degradation.[10]
Summary of Quantitative Data
Due to the diverse nature of the compounds, a direct comparison of all quantitative data in a single table is not feasible. However, data for specific compounds can be presented as follows:
| Compound | Disease Model | Cell Line/System | Endpoint | Value |
| LCL-805 (related to LCL521) | Acute Myeloid Leukemia (AML) | Primary AML patient samples | EC50 | 15.8 µM (median) |
| LCL-805 (related to LCL521) | Acute Myeloid Leukemia (AML) | 32 human AML cell lines | EC50 | 11.7 µM (median) |
Signaling Pathways and Experimental Workflows
The mechanism of action for several of these compounds involves the modulation of specific signaling pathways.
AB521 (HIF-2α Inhibitor) Signaling Pathway:
HIF-2α is a key transcription factor that is activated under hypoxic conditions, often found in the tumor microenvironment. It drives the expression of genes involved in cell proliferation, angiogenesis, and metabolism. AB521 directly inhibits the function of HIF-2α, thereby blocking these downstream effects.
Caption: Simplified signaling pathway of HIF-2α and the inhibitory action of AB521.
LCL521 (Acid Ceramidase Inhibitor) Signaling Pathway:
LCL521 targets acid ceramidase (AC) within the lysosome, preventing the breakdown of ceramide. The accumulation of ceramide can trigger apoptosis and inhibit pro-survival pathways like the Akt signaling pathway.
Caption: Mechanism of action of LCL521 in the acid ceramidase pathway.
Experimental Protocols
Detailed experimental protocols are specific to each study and compound. For researchers interested in replicating or building upon this work, it is essential to consult the primary publications associated with each "this compound" compound. As an example, a general workflow for evaluating a compound like LCL521 in AML could be:
Experimental Workflow for LCL521 in AML:
Caption: A general experimental workflow for in vitro evaluation of an anti-cancer compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL OF THE SAFETY, TOLERABILITY, AND EFFICACY OF RV521 IN THE TREATMENT OF ADULT SUBJECTS WHO HAVE UNDERGONE HEMATOPOIETIC CELL TRANSPLANTATION (HCT) WITH A DOCUMENTED UPPER RESPIRATORY TRACT INFECTION (URTI) WITH RESPIRATORY SYNCYTIAL VIRUS (RSV) | Dana-Farber Cancer Institute [dana-farber.org]
- 6. Inhibition of T cell activation by pharmacologic disruption of the MEK1/ERK MAP kinase or calcineurin signaling pathways results in differential modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rheumatoid arthritis T cells produce Th1 cytokines in response to stimulation with a novel trispecific antibody directed against CD2, CD3, and CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patients with the most advanced rheumatoid arthritis remain with Th1 systemic defects after TNF inhibitors treatment despite clinical improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathogenic Role of Cytokines in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Advanced Mechanically Active Osteoarthritis-on-Chip Model to Test Injectable Therapeutic Formulations: The SYN321 Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
T-5224: A Technical Review of a Selective c-Fos/AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-5224 is a novel, orally bioavailable small molecule that selectively inhibits the transcription factor activator protein-1 (AP-1), with a particular emphasis on its c-Fos component. AP-1 is a critical regulator of gene expression involved in a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and differentiation. Dysregulation of the AP-1 signaling pathway is implicated in the pathogenesis of numerous diseases, most notably rheumatoid arthritis (RA), various cancers, and inflammatory conditions. This technical guide provides a comprehensive review of the available literature on T-5224, summarizing its mechanism of action, preclinical efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to facilitate further research and development.
Mechanism of Action
T-5224 exerts its therapeutic effects by specifically inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 transcription factor.[1][2] This inhibition is highly selective, as T-5224 does not significantly affect the DNA binding of other transcription factors such as NF-κB/p65, C/EBPα, ATF-2, MyoD, and Sp-1.[3] By preventing AP-1 from binding to its consensus DNA sequence (5'-TGA(C/G)TCA-3'), T-5224 effectively blocks the transcription of a host of downstream target genes.[3][4] These include pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, MMP-9, and MMP-13, which are key mediators of tissue destruction in inflammatory diseases like rheumatoid arthritis.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for T-5224 in various preclinical studies.
Table 1: In Vitro Inhibitory Activity of T-5224
| Cell Line | Stimulation | Target Measured | IC50 | Reference |
| Human synovial SW982 cells | IL-1β | MMP-1, MMP-3, IL-6, TNF-α production | ~10 μM | [3] |
| Human chondrocyte SW1353 cells | IL-1β | MMP-3, MMP-13 production | 10 μM | [6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cells (HSC-3-M3, OSC-19) | - | Invasion and migration | Dose-dependent inhibition (0-80 μM) | [1] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of T-5224
| Animal Model | Dosing Regimen | Cmax | ED50 | Efficacy | Reference |
| Collagen-Induced Arthritis (CIA) in male DBA/1J mice | 0.3, 1, 3, 30 mg/kg, p.o., once daily | 0.03-0.5 μM | 1-10 mg/kg | 64% and 91% inhibition of arthritis development at 3 and 30 mg/kg, respectively. | [3][6] |
| LPS-induced acute kidney injury in male C57BL/6 mice | 300 mg/kg, p.o., single dose | 240 ng/ml (at 10 mg/kg in a separate study) | Not reported | Decreased serum TNF-α and HMGB-1 levels, increased survival. | |
| Orthotopic oral cancer model in BALB/c nude mice | 150 mg/kg, p.o., every day for 4 weeks | Not reported | Not reported | Reduced cervical lymph node metastasis rate to 40.0% from 74.1% in vehicle group. | [1] |
Signaling Pathway and Experimental Workflows
c-Fos/AP-1 Signaling Pathway
The diagram below illustrates the signaling cascade leading to the activation of the c-Fos/AP-1 transcription factor and the point of inhibition by T-5224. Various extracellular stimuli, such as growth factors, cytokines, and stress, activate upstream kinases like the MAPKs (ERK, JNK, p38). These kinases then phosphorylate and activate c-Fos and c-Jun, leading to their dimerization and translocation to the nucleus, where they initiate the transcription of target genes.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis. The following diagram outlines the typical workflow for inducing and evaluating the effects of a therapeutic agent like T-5224 in this model.
Experimental Workflow: In Vitro Invasion Assay
The Boyden chamber assay is commonly used to assess the invasive potential of cancer cells. The workflow below details the steps involved in evaluating the effect of T-5224 on cancer cell invasion.
Detailed Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice[6][8][9]
-
Animals: Male DBA/1J mice, 7-8 weeks old, are used as they are highly susceptible to CIA.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.
-
-
Treatment:
-
T-5224 is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Oral administration of T-5224 or vehicle commences on day 21 and continues daily until the end of the experiment (e.g., day 50).
-
-
Assessment:
-
Clinical Scoring: Arthritis development is monitored daily or every other day. Each paw is scored on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Blood is collected at sacrifice for the measurement of serum levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and MMPs by ELISA.
-
In Vitro Invasion Assay (Boyden Chamber)[1][10][11]
-
Cell Culture: Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (e.g., HSC-3-M3, OSC-19) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Chamber Preparation: The upper surfaces of 8.0 µm pore size polycarbonate membrane inserts in a 24-well plate are coated with a thin layer of Matrigel and allowed to solidify.
-
Assay Procedure:
-
Cells are serum-starved for 24 hours prior to the assay.
-
A suspension of 5 x 10^4 cells in serum-free medium containing various concentrations of T-5224 (0-80 µM) is added to the upper chamber of the inserts.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).
-
The plate is incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have invaded to the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.
-
The number of stained cells is counted in several random microscopic fields, and the average number of invading cells per field is calculated.
-
Scratch (Wound Healing) Assay[1][6][12]
-
Cell Culture: HNSCC cells are seeded in 6-well plates and grown to confluence.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the confluent cell monolayer.
-
Treatment: The cells are washed with PBS to remove dislodged cells, and then fresh medium containing various concentrations of T-5224 is added.
-
Imaging and Analysis:
-
Images of the scratch are captured at baseline (0 hours) and at various time points thereafter (e.g., 24, 48 hours) using a phase-contrast microscope.
-
The width of the scratch is measured at multiple points for each condition and time point.
-
The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells.
-
Clinical Development
T-5224, developed by Toyama Chemical, has been investigated in Phase II clinical trials for the treatment of rheumatoid arthritis.[7][8] However, the development for this indication was reportedly discontinued for undisclosed reasons.[8] As of now, there is no publicly available data from these clinical trials, and no active clinical trials for T-5224 are listed on major clinical trial registries.
Conclusion
T-5224 is a potent and selective inhibitor of the c-Fos/AP-1 transcription factor with demonstrated efficacy in a range of preclinical models of inflammatory diseases and cancer. Its ability to modulate the expression of key pro-inflammatory cytokines and matrix-degrading enzymes highlights its therapeutic potential. While the discontinuation of its clinical development for rheumatoid arthritis is a setback, the extensive preclinical data available warrants further investigation into its utility for other AP-1-driven pathologies. The detailed methodologies and pathway information provided in this guide aim to support and facilitate such future research endeavors.
References
- 1. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 2. axionbiosystems.com [axionbiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. T-5224 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. researchgate.net [researchgate.net]
Modulation of E3 Ligase Signaling Pathways: A Technical Guide
Disclaimer: The topic "T521 signaling pathway" does not correspond to a recognized, publicly documented signaling cascade. However, the designation "this compound" has been identified as a small molecule inhibitor of E3 ubiquitin ligases[1]. This technical guide will, therefore, provide an in-depth overview of the modulation of a critical and well-characterized E3 ligase-centric signaling pathway: the MDM2-p53 axis. This pathway serves as a representative model for understanding how a specific E3 ligase inhibitor, such as this compound, would exert its effects on cellular signaling.
Introduction to the Ubiquitin-Proteasome System and the Role of E3 Ligases
The Ubiquitin-Proteasome System (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, regulating the levels of most short-lived proteins. This system is crucial for maintaining cellular homeostasis and is involved in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The UPS operates through a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate protein and catalyzes the transfer of ubiquitin from the E2 to the substrate.
The specificity of the UPS is conferred by the more than 600 distinct E3 ligases encoded in the human genome, each responsible for recognizing a specific set of substrates. This specificity makes E3 ligases attractive targets for therapeutic intervention. By inhibiting a specific E3 ligase, the degradation of its substrate(s) can be prevented, leading to their accumulation and the modulation of their downstream signaling pathways.
The MDM2-p53 Signaling Pathway: A Paradigm for E3 Ligase Modulation
A quintessential example of E3 ligase-mediated regulation is the interaction between the Murine Double Minute 2 (MDM2) E3 ligase and the p53 tumor suppressor protein. The p53 protein is a transcription factor often hailed as the "guardian of the genome" for its central role in preventing cancer formation.
Core Pathway Components and Regulation
Under normal, unstressed cellular conditions, p53 is maintained at very low levels. This is primarily due to the action of MDM2, a RING-domain-containing E3 ubiquitin ligase that performs two main inhibitory functions:
-
Ubiquitination and Degradation: MDM2 binds to the N-terminal trans-activation domain of p53 and catalyzes its polyubiquitination, marking it for degradation by the 26S proteasome[2][3].
-
Inhibition of Transcriptional Activity: By binding to p53, MDM2 also directly blocks its ability to activate the transcription of its target genes.
This relationship forms an autoregulatory negative feedback loop, as the MDM2 gene is itself a transcriptional target of p53[4][5]. When p53 levels rise, it induces the expression of MDM2, which in turn leads to the degradation of p53, thus restoring it to a low level.
Activation of the p53 Pathway via MDM2 Inhibition
Various cellular stresses, such as DNA damage, oncogene activation, or hypoxia, can disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53[5][6].
-
DNA Damage: DNA double-strand breaks activate kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which phosphorylate p53 and MDM2. These phosphorylation events prevent the MDM2-p53 interaction, leading to p53 accumulation[6].
-
Oncogenic Stress: The activation of oncogenes leads to the expression of the ARF tumor suppressor protein, which can sequester MDM2 in the nucleolus, thereby preventing it from degrading p53[5].
Small molecule inhibitors, such as the Nutlin family of compounds, have been developed to mimic these natural regulatory mechanisms. These inhibitors are designed to fit into the p53-binding pocket on the MDM2 protein, directly preventing the protein-protein interaction[7]. This disruption blocks the E3 ligase activity of MDM2 towards p53, leading to the rapid accumulation of functional p53 protein in cells with a wild-type TP53 gene.
Downstream Effects of p53 Activation
Once stabilized, p53 acts as a transcription factor, activating a wide array of target genes that mediate its tumor-suppressive effects[8][9]. The primary outcomes of p53 activation are cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: p53 transcriptionally activates the gene CDKN1A, which encodes the protein p21. p21 is a potent cyclin-dependent kinase (CDK) inhibitor that binds to and inhibits cyclin/CDK complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints[7][10][11]. This provides the cell with time to repair DNA damage before replication.
-
Apoptosis (Programmed Cell Death): If cellular damage is too severe to be repaired, p53 can induce apoptosis by transcriptionally activating pro-apoptotic genes of the BCL-2 family, such as BAX, PUMA, and NOXA[7][12]. These proteins promote the release of cytochrome c from the mitochondria, initiating the caspase cascade that culminates in cell death.
The modulation of this pathway by an E3 ligase inhibitor is depicted in the following diagram.
Quantitative Data Presentation
The potency of small molecule inhibitors targeting the MDM2-p53 interaction is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through various biochemical and cell-based assays. Below is a summary of reported potency values for several well-characterized MDM2 inhibitors.
| Compound | Assay Type | Cell Line / System | IC50 / Ki / EC50 | Reference |
| Nutlin-3a | MDM2-p53 Interaction (SPR) | Recombinant Protein | 90 nM (IC50) | [13] |
| Cell Viability | B-CLL (p53-wt) | 4.7 µM (EC50) | [11] | |
| Cell Viability | U2OS (p53-wt Osteosarcoma) | ~8 µM (Effective Dose) | [7] | |
| Cell Viability | MDA-MB-231 (p53-mut) | 22.13 µM (IC50) | [14] | |
| Idasanutlin | Cell Viability | MDA-MB-231 (p53-mut) | 2.00 µM (IC50) | [14] |
| Cell Viability | HCT116 (p53-wt) | 4.15 µM (IC50) | [14] | |
| Cell Viability | HCT116 (p53-null) | 5.20 µM (IC50) | [14] | |
| Milademetan | Cell Viability | MDA-MB-231 (p53-mut) | 4.04 µM (IC50) | [14] |
| Cell Viability | HCT116 (p53-wt) | 6.42 µM (IC50) | [14] | |
| Cell Viability | HCT116 (p53-null) | 8.44 µM (IC50) | [14] | |
| HDM201 | Cell Viability | Various p53-wt Cancers | Regimen-dependent | [3][12] |
| NSC148171 | MDM2 Binding Assay | Recombinant Protein | 0.62 µM (Ki) | [15] |
Note: The efficacy of MDM2 inhibitors is highly dependent on the p53 status of the cells. Generally, cells with wild-type p53 are significantly more sensitive[16][17]. Some MDM2 inhibitors also exhibit p53-independent effects at higher concentrations[14].
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the modulation of the MDM2-p53 signaling pathway.
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of p53 by MDM2 to assess the direct E3 ligase activity of MDM2 and the effect of inhibitors.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b/c)
-
Recombinant full-length MDM2
-
Recombinant full-length p53 (substrate)
-
Biotinylated-Ubiquitin or HA-tagged Ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM NaF, 0.6 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
SDS-PAGE loading buffer
-
Western blot apparatus and reagents
Procedure:
-
Prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 50 ng), E2 enzyme (e.g., 50 ng), biotinylated-ubiquitin (e.g., 1 µg), and ATP (final concentration 2 mM)[2][5][8].
-
In separate microcentrifuge tubes, add the substrate p53 (e.g., 50-100 ng) and the E3 ligase MDM2 (e.g., 100 ng)[2][8].
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the respective tubes.
-
Initiate the reaction by adding the master mix to each tube for a final reaction volume of ~15-20 µL.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Resolve the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect ubiquitinated p53 by Western blotting using an anti-p53 antibody or streptavidin-HRP (for biotin-ubiquitin). A ladder of higher molecular weight bands above the unmodified p53 band indicates polyubiquitination.
Co-Immunoprecipitation (Co-IP) of MDM2 and p53
This assay is used to determine if an inhibitor can disrupt the physical interaction between MDM2 and p53 within a cellular context.
Materials:
-
Cell line expressing wild-type p53 (e.g., A549, U2OS)
-
Test inhibitor (e.g., Nutlin-3a)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Isotype control IgG
-
Protein A/G agarose beads
-
Western blot apparatus and reagents
Procedure:
-
Culture cells to ~80-90% confluency. Treat the cells with the test inhibitor or DMSO for a specified time (e.g., 6-24 hours). To visualize the baseline interaction, it is often necessary to treat cells with a proteasome inhibitor like MG132 for 3-6 hours before harvesting to prevent the degradation of p53[18].
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate (e.g., 500-1000 µg of protein) with the primary antibody (e.g., 2-4 µg of anti-MDM2) or control IgG overnight at 4°C with gentle rotation[9].
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the immunoprecipitated samples by Western blotting. Probe one membrane with an anti-p53 antibody to detect co-precipitated p53 and another with an anti-MDM2 antibody to confirm the immunoprecipitation of the target. A reduction in the p53 band in the inhibitor-treated sample indicates disruption of the interaction.
Western Blot for p53 and p21 Induction
This protocol is used to measure the cellular levels of total p53 and its downstream target p21 to confirm pathway activation following inhibitor treatment.
Materials:
-
Cell lysates prepared as in the Co-IP protocol (Step 1-3).
-
BCA or Bradford protein assay kit.
-
SDS-PAGE apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Prepare cell lysates from cells treated with the E3 ligase inhibitor at various concentrations and time points.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in SDS-PAGE loading buffer.
-
Load samples onto a polyacrylamide gel (a 12% gel is suitable for resolving p21, which is a small protein) and perform electrophoresis to separate proteins by size[19].
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-p21, or anti-β-actin) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with wash buffer (e.g., TBST) for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the intensity of p53 and p21 bands in inhibitor-treated samples indicates pathway activation.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic or cytostatic effects of an inhibitor.
Materials:
-
Cancer cell line of interest.
-
Complete culture medium.
-
96-well culture plates.
-
Test inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or DMSO)[20][21].
-
Multi-well spectrophotometer (ELISA reader).
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight[21].
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations (and a vehicle control).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[20][21].
-
Carefully remove the medium containing MTT.
-
Add 100-130 µL of the solubilization solution to each well to dissolve the purple formazan crystals[21].
-
Shake the plate gently for 15 minutes to ensure complete dissolution[21].
-
Measure the absorbance at a wavelength of ~570 nm, with a reference wavelength of ~630 nm[20].
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Conclusion
The targeted inhibition of E3 ubiquitin ligases represents a promising therapeutic strategy, particularly in oncology. While the specific compound "this compound" requires further public documentation, its classification as an E3 ligase inhibitor places it within this exciting class of modulators. The MDM2-p53 pathway provides a clear and compelling model for how such inhibitors can function. By preventing the degradation of a key tumor suppressor, these molecules can reactivate a cell's own defense mechanisms, leading to the arrest of proliferation or the elimination of cancer cells. The experimental protocols and quantitative data presented in this guide provide a framework for researchers, scientists, and drug development professionals to investigate and characterize the modulation of E3 ligase signaling pathways.
References
- 1. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor HDM201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative assays of Mdm2 ubiquitin ligase activity and other ubiquitin-utilizing enzymes for inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay [bio-protocol.org]
- 21. MTT (Assay protocol [protocols.io]
Early-Stage Research on T521: Information Not Publicly Available
An in-depth review of publicly available scientific and medical literature, as well as clinical trial registries, reveals no specific information on a drug or compound designated as "T521." Searches for early-stage research, including preclinical studies, mechanism of action, and associated signaling pathways, did not yield any results for a therapeutic agent with this identifier.
Consequently, it is not possible to provide a technical guide, quantitative data, experimental protocols, or visualizations related to the core aspects of this compound at this time. The absence of information suggests that "this compound" may be an internal project code not yet disclosed publicly, a misidentification, or a compound that has not progressed to a stage where research findings are disseminated.
Further inquiries would be necessary to ascertain if "this compound" is an alternative name for a known investigational drug or a very early-stage compound that has not yet entered the public domain of scientific research and development. Without publicly accessible data, the creation of a detailed technical whitepaper for the specified audience of researchers, scientists, and drug development professionals is not feasible.
Selumetinib: A Technical Guide for Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selumetinib (AZD6244, ARRY-142886) is a potent and highly selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2][3] As crucial components of the RAS-RAF-MEK-ERK signaling cascade, MEK1/2 are key targets in oncology and other diseases driven by dysregulation of this pathway.[4][5] Selumetinib has garnered significant attention for its clinical efficacy, leading to its approval by the U.S. Food and Drug Administration (FDA) for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[6][7] This guide provides a comprehensive technical overview of selumetinib, focusing on its mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support its use in target validation studies.
Mechanism of Action
Selumetinib exerts its therapeutic effect by binding to a unique allosteric pocket on the MEK1 and MEK2 enzymes, adjacent to the ATP-binding site.[8] This binding induces a conformational change that locks MEK1/2 in a catalytically inactive state, thereby preventing their phosphorylation and activation of the downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][8] The inhibition of ERK1/2 phosphorylation effectively halts the propagation of growth and survival signals, leading to cell cycle arrest and apoptosis in cells with a hyperactivated RAS-RAF-MEK-ERK pathway.[4][8]
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and migration.[6] In many cancers and genetic disorders like NF1, mutations in upstream components such as RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][6] Selumetinib's targeted inhibition of MEK1/2 provides a pivotal point of intervention to block this aberrant signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selumetinib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to T-5224: A Selective c-Fos/AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-5224 is a novel, orally active small molecule that selectively inhibits the transcription factor activator protein-1 (AP-1), with a particular emphasis on its c-Fos component.[1][2][3] AP-1 is a critical regulator of gene expression involved in a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[2][3][4] Dysregulation of the AP-1 signaling pathway is implicated in the pathogenesis of numerous diseases, most notably rheumatoid arthritis, various cancers, and sepsis-induced organ injury.[5][6][7] T-5224 was developed through three-dimensional pharmacophore modeling based on the crystal structure of the AP-1 complexed with DNA, and it has shown significant therapeutic potential in preclinical models of these conditions.[5] This technical guide provides a comprehensive overview of T-5224, its mechanism of action, available data on its biological activity, and detailed experimental protocols for its study.
Chemical Structure and Properties
-
IUPAC Name: 3-{5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(2,3-dihydro-3-oxo-1,2-benzisoxazol-6-yl)methoxy]benzenepropanoic acid}[8]
-
CAS Number: 530141-72-1[9]
-
Molecular Formula: C₂₉H₂₇NO₈[9]
-
Molecular Weight: 517.53 g/mol [9]
Homologs and Analogs
While specific, systematically studied homologous series of T-5224 are not extensively reported in publicly available literature, research into other small molecule inhibitors of AP-1 provides a context for understanding structure-activity relationships. The development of AP-1 inhibitors has been an active area of research, with compounds of various structural classes being investigated.[1][2][10]
General classes of AP-1 inhibitors include:
-
Benzophenone-containing compounds: T-5224 belongs to this class. The benzophenone moiety is a key structural feature, and modifications to the substituents on the phenyl rings can modulate activity and pharmacokinetic properties.[11]
-
Natural products and their derivatives: Compounds like curcumin and resveratrol have been shown to inhibit AP-1 activity, although often non-selectively.[2]
-
Peptidomimetics and peptide-based inhibitors: These are designed to mimic the leucine zipper or DNA-binding domains of the Fos and Jun proteins to disrupt dimerization or DNA binding.[1]
Mechanism of Action
T-5224 selectively inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 transcription factor.[3] It does not affect the expression levels of the c-Fos protein itself but rather interferes with its ability to bind to the AP-1 consensus sequence (5'-TGA(G/C)TCA-3') in the promoter regions of target genes.[3] This inhibition is highly selective, as T-5224 does not significantly impact the DNA binding of other transcription factors such as NF-κB, C/EBPα, ATF-2, MyoD, and Sp-1.[5]
The AP-1 signaling pathway is a downstream effector of multiple upstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[12][13] Upon stimulation by various signals such as cytokines (e.g., IL-1β, TNF-α), growth factors, and stress, these kinases are activated and subsequently phosphorylate the components of the AP-1 complex, leading to its activation and transcriptional regulation of target genes.[4][12]
By blocking the DNA binding of AP-1, T-5224 effectively downregulates the expression of a host of pro-inflammatory and matrix-degrading enzymes that are implicated in the pathology of various diseases.[3][5]
Signaling Pathway Diagram
Caption: AP-1 signaling pathway and the inhibitory action of T-5224.
Quantitative Data
| Parameter | Value | Assay System | Reference |
| IC₅₀ (MMP-1, MMP-3, IL-6, TNF-α production) | ~10 µM | IL-1β-stimulated human synovial SW982 cells | [6] |
| IC₅₀ (AP-1 transcriptional activation) | 5 µM | Luciferase reporter assay in Jurkat cells | [14] |
| In Vivo Efficacy (Collagen-Induced Arthritis) | 3-30 mg/kg/day (oral) | DBA/1J mice | [6] |
| In Vivo Efficacy (LPS-induced AKI) | 300 mg/kg (oral) | C57BL/6 mice | [5] |
| In Vivo Efficacy (Oral Cancer Metastasis) | 150 mg/kg/day (oral) | BALB/c nude mice | [6] |
| Maximum Plasma Concentration (Cmax) | 0.03-0.5 µM (at 1-10 mg/kg) | Preclinical models | [6] |
Experimental Protocols
Synthesis of T-5224
A detailed, step-by-step synthesis protocol for T-5224 is described in patent literature.[8][15] The synthesis is a multi-step process involving the preparation of key intermediates, including a substituted benzophenone and a benzisoxazole derivative, followed by their coupling and subsequent modifications to yield the final product. Researchers should refer to the detailed procedures outlined in these patents for a complete synthesis scheme.
In Vitro Assays
AP-1 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to assess the ability of T-5224 to inhibit the binding of the AP-1 complex to its DNA consensus sequence.
Workflow Diagram:
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Detailed Protocol: A general protocol for EMSA can be adapted for studying AP-1.[16][17][18]
-
Nuclear Extract Preparation: Culture cells (e.g., HeLa, Jurkat) and stimulate with an AP-1 activator (e.g., PMA). Harvest cells and prepare nuclear extracts using a commercially available kit or standard biochemical procedures.
-
Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the AP-1 consensus binding site (5'-CGCTTGATGACTCAGCCGGAA-3'). End-label the double-stranded oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, a poly(dI-dC) non-specific competitor, binding buffer, and varying concentrations of T-5224 or vehicle control. Incubate for a short period on ice.
-
Addition of Labeled Probe: Add the labeled AP-1 probe to the reaction mixture and incubate at room temperature to allow for protein-DNA binding.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in a cold room or with a cooling system.
-
Detection: Dry the gel and expose it to X-ray film for autoradiography or use an appropriate imaging system for non-radioactive probes. A "shifted" band indicates the formation of the AP-1-DNA complex, and a reduction in the intensity of this band in the presence of T-5224 demonstrates its inhibitory activity.
AP-1 Reporter Assay (Luciferase Assay)
This cell-based assay measures the transcriptional activity of AP-1.
Workflow Diagram:
Caption: Workflow for an AP-1 Luciferase Reporter Assay.
Detailed Protocol: [19][20][21][22][23]
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T, NIH3T3) in a multi-well plate. Co-transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites and a control plasmid expressing Renilla luciferase for normalization.
-
Treatment: After allowing for plasmid expression, treat the cells with a known AP-1 activator (e.g., phorbol 12-myristate 13-acetate - PMA) in the presence of various concentrations of T-5224 or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for luciferase gene expression (typically 6-24 hours).
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of T-5224 indicates inhibition of AP-1 transcriptional activity.
In Vivo Model
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds like T-5224.[6]
Workflow Diagram:
Caption: Workflow for a Collagen-Induced Arthritis (CIA) mouse model.
Detailed Protocol: [1][10][19]
-
Animals: Use susceptible mouse strains such as DBA/1J.
-
Induction of Arthritis: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail of the mice.
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin daily oral administration of T-5224 (e.g., at doses of 3, 10, and 30 mg/kg) or the vehicle control, starting from a predetermined day post-primary immunization.
-
Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on the degree of inflammation, swelling, and joint deformity.
-
Histopathological Analysis: At the end of the study, collect the paws and process them for histological examination. Stain sections with hematoxylin and eosin (H&E) and Safranin O to assess synovial inflammation, cartilage destruction, and bone erosion. A reduction in clinical scores and histological damage in the T-5224-treated groups compared to the vehicle group indicates therapeutic efficacy.
Conclusion
T-5224 is a promising selective inhibitor of the c-Fos/AP-1 transcription factor with demonstrated efficacy in preclinical models of inflammatory diseases and cancer. Its specific mechanism of action, targeting a key node in pathological gene expression, makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of T-5224 for researchers and drug development professionals, offering insights into its properties, mechanism, and methods for its evaluation. Further research into the structure-activity relationships of T-5224 analogs will be crucial for the development of next-generation AP-1 inhibitors with improved potency and pharmacokinetic profiles.
References
- 1. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The potential of activator protein 1 (AP-1) in cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting inflammation by modulating the Jun/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective activator protein-1 inhibitor T-5224 regulates the IRF4/MYC axis and exerts cooperative antimyeloma activity with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. S-EPMC4148154 - Small molecule inhibitors targeting activator protein 1 (AP-1). - OmicsDI [omicsdi.org]
- 15. KR101374592B1 - Process for production of 3âï½5âï¼»4âï¼cyclopentyloxyï¼â2âhydroxybenzoylï¼½â2âï¼»ï¼3âhydroxyâ1,2âbenzisoxazolâ6âylï¼methoxyï¼½phenylï½propionate ester and intermediate for the process - Google Patents [patents.google.com]
- 16. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. caymanchem.com [caymanchem.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Preparing T521 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
T521 is an inhibitor of E3 ubiquitin ligases, crucial enzymes in the ubiquitin-proteasome system that are implicated in cancer and metabolic diseases.[1][2][3] Accurate preparation of this compound stock solutions is fundamental for reliable and reproducible experimental outcomes. These application notes provide comprehensive protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Formal Name | This compound | [1] |
| CAS Number | 891020-54-5 | [1][3] |
| Molecular Formula | C17H14FNO5S2 | [1] |
| Molecular Weight | 395.43 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| Storage (Powder) | -20°C for up to 3 years | [1][3] |
| Storage (Inert Gas) | 4°C for up to 2 years | [1][3] |
Mechanism of Action: Signaling Pathways
This compound functions as an inhibitor of E3 ubiquitin ligases. The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. E3 ubiquitin ligases are responsible for substrate recognition and the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. By inhibiting E3 ligase activity, this compound can prevent the degradation of specific substrate proteins, thereby modulating their downstream signaling pathways. Dysregulation of E3 ligases is often associated with the pathogenesis of various diseases, including cancer and metabolic disorders.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, the following formula is used: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution: Mass = 0.010 mol/L x 0.001 L x 395.43 g/mol = 0.0039543 g = 3.95 mg
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.95 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Storage:
Workflow for Preparing this compound Stock Solution
Data Presentation
The following table summarizes the key quantitative data for preparing this compound stock solutions at various common concentrations.
| Desired Concentration | Volume of DMSO | Mass of this compound Required |
| 1 mM | 1 mL | 0.395 mg |
| 5 mM | 1 mL | 1.98 mg |
| 10 mM | 1 mL | 3.95 mg |
| 20 mM | 1 mL | 7.91 mg |
| 50 mM | 1 mL | 19.77 mg |
Safety and Handling
-
This compound is for research use only and has not been fully validated for medical applications.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
The accurate preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental data. By adhering to these detailed protocols and safety guidelines, researchers can confidently utilize this compound in their investigations of cellular processes regulated by E3 ubiquitin ligases.
References
Application Notes and Protocols for the CBP/β-Catenin Inhibitor ICG-001 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is crucial in a multitude of cellular processes, including embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of this pathway is a hallmark of various cancers and fibrotic diseases.[1] A key event in the canonical Wnt pathway is the interaction of β-catenin with the transcriptional coactivator CREB-binding protein (CBP), which drives the expression of target genes associated with cell proliferation and survival, such as Cyclin D1 and Survivin.[2][3]
ICG-001 is a small molecule inhibitor that specifically targets the interaction between β-catenin and CBP.[3][4] It does not inhibit the interaction of β-catenin with the closely related homolog p300, allowing for a nuanced approach to modulating Wnt/β-catenin signaling.[3] By selectively blocking the CBP/β-catenin interaction, ICG-001 promotes a shift towards p300/β-catenin-mediated transcription, which is associated with cellular differentiation.[5] These application notes provide a comprehensive guide to utilizing ICG-001 for Western blot analysis to investigate its effects on the Wnt/β-catenin signaling pathway.
Mechanism of Action
ICG-001 exerts its effects by binding with high affinity to the N-terminus of CBP, thereby preventing the recruitment of β-catenin.[3][6] This selective inhibition leads to a downstream reduction in the transcription of CBP/β-catenin target genes that are critical for cell proliferation and survival. Consequently, treatment with ICG-001 can induce cell cycle arrest and apoptosis in cancer cells.[3][6] The analog of ICG-001, PRI-724 (the active form being C-82), functions through the same mechanism of disrupting the CBP/β-catenin interaction.[7][8]
Application: Western Blot Analysis
Western blotting is an indispensable technique to elucidate the effects of ICG-001 on the Wnt/β-catenin signaling pathway. This method allows for the quantification of changes in the expression levels of total and post-translationally modified proteins in response to ICG-001 treatment. Key proteins to analyze include:
-
β-catenin: While ICG-001 does not typically alter total β-catenin levels, it is important to assess its expression to ensure that observed downstream effects are not due to a reduction in the total protein pool.[9]
-
Phospho-β-catenin (Ser33/37/Thr41): Levels of phosphorylated β-catenin can indicate the activity of the destruction complex.
-
Active β-catenin (Non-phosphorylated): This form of β-catenin is stable and translocates to the nucleus.
-
Downstream Targets:
-
Apoptosis Markers:
-
Cell Cycle Markers:
-
p21 Waf1/Cip1: A cyclin-dependent kinase inhibitor that can be upregulated.[7]
-
-
Loading Controls:
-
GAPDH, β-actin, or α-tubulin: To ensure equal protein loading across lanes.
-
Quantitative Data Summary
The following table summarizes quantitative data from studies using ICG-001 and its analog PRI-724, providing a reference for experimental design.
| Compound | Cell Line(s) | Concentration(s) | Treatment Time | Observed Effect (Protein Expression) | Reference |
| ICG-001 | SW480 (Colon Carcinoma) | 25 µM | 8 hours | Decreased Survivin and Cyclin D1 | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 10 µM | 48 hours | Decreased Survivin | [6] | |
| DLBCL (Lymphoma) | 1.4 - 6.3 µM (EC50) | 48 hours | Reduced Wnt/β-catenin transcriptional activity | [10] | |
| Osteosarcoma (KHOS) | 0.01 - 10 µM | 24 hours | No change in PARP cleavage | [1] | |
| MDA-MB-231 (Breast Cancer) | 20 µM | 4 - 24 hours | Decreased nuclear FOXM1 | [11] | |
| PRI-724 (C-82) | HepG2, Huh6 (Hepatocellular Carcinoma) | 10 µM | - | Decreased c-Myc and Cyclin D1; Increased p21, Cleaved Caspase-3, -7, and PARP; Decreased Survivin | [7] |
| BON1 (Neuroendocrine Tumor) | 0.5 - 10 µM | 48 & 72 hours | Decreased Cyclin D1, CDK1, Cyclin D3, CDK4, CDK6, CHK1; Decreased p-β-catenin (S552, S33/37/T41) | [9] | |
| NTERA-2 CisR (Germ Cell Tumor) | 4.97 µM (IC50) | - | No significant change in total β-catenin or Cyclin D1 protein levels | [12] |
Experimental Protocol: Western Blotting for ICG-001 Effects
This protocol provides a detailed workflow for assessing the impact of ICG-001 on target protein expression.
Materials and Reagents
-
Cell culture reagents
-
ICG-001 (and solvent, typically DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 6x)
-
Precast or hand-cast SDS-PAGE gels
-
Running Buffer (e.g., Tris-Glycine-SDS)
-
Transfer Buffer (e.g., Towbin buffer)
-
PVDF or Nitrocellulose membranes
-
Methanol (for PVDF membrane activation)
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Detailed Protocol
a. Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat cells with various concentrations of ICG-001 (e.g., 1-30 µM, based on cell type and experimental goals). Include a vehicle control (e.g., DMSO) at the same concentration as the highest ICG-001 dose.
-
Incubate for the desired time period (e.g., 8, 24, 48, or 72 hours).
b. Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
d. Sample Preparation for SDS-PAGE:
-
Mix a calculated volume of protein lysate (typically 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
e. SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
(Optional) After transfer, stain the membrane with Ponceau S to verify transfer efficiency.
f. Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
g. Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band in the same lane.[14] Present the data as a fold change relative to the vehicle control.
References
- 1. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. The CREB binding protein inhibitor ICG-001 suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor Activity of the Small Molecule Inhibitor PRI-724 Against β-Catenin-activated Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 8. abmole.com [abmole.com]
- 9. mdpi.com [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Targeting the CBP/β-Catenin Interaction to Suppress Activation of Cancer-Promoting Pancreatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T521 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T521 is a small molecule inhibitor that provides a powerful tool for investigating protein-protein interactions involving the transcriptional coactivators CREB-binding protein (CBP) and p300. Both CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones and other transcription factors. This compound specifically targets the KIX domain of CBP and p300, thereby disrupting the interaction with various transcription factors, most notably c-Myb. This targeted inhibition allows for the detailed study of the functional consequences of specific protein-protein interactions in various cellular processes and disease models.
Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. When combined with the use of a specific inhibitor like this compound, co-immunoprecipitation (Co-IP) becomes a powerful method to study the effect of the inhibitor on the formation of protein complexes. By treating cells with this compound prior to immunoprecipitation of a target protein, researchers can quantitatively assess the disruption of its interaction with CBP/p300 or other components of a complex.
These application notes provide a comprehensive guide for utilizing this compound in immunoprecipitation assays to study the disruption of protein-protein interactions. Detailed protocols for cell treatment, lysis, immunoprecipitation, and subsequent analysis are provided, along with data presentation guidelines and visualizations of the underlying biological and experimental workflows.
Mechanism of Action of this compound
This compound acts as a specific inhibitor of the protein-protein interaction between the KIX domain of the transcriptional coactivators CBP and p300, and the transactivation domain of the transcription factor c-Myb. The KIX domain is a conserved protein-binding module within CBP and p300 that serves as a docking site for numerous transcription factors. By binding to the KIX domain, this compound allosterically inhibits the recruitment of c-Myb, and likely other transcription factors that bind to this domain, thereby preventing the subsequent acetylation of target histones and the initiation of gene transcription. This targeted disruption allows for the specific investigation of cellular pathways regulated by CBP/p300-c-Myb interaction.
T521 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T521, also known as T-5224, is a novel small molecule inhibitor that selectively targets the activator protein-1 (AP-1) transcription factor. AP-1 is a dimeric complex, most commonly a heterodimer of c-Fos and c-Jun proteins, that plays a pivotal role in regulating the expression of genes involved in a wide array of cellular processes, including inflammation, proliferation, and apoptosis. Dysregulation of the AP-1 signaling pathway is implicated in the pathophysiology of numerous diseases, such as rheumatoid arthritis, cancer, and inflammatory disorders. This compound exerts its inhibitory effect by specifically preventing the DNA binding of the c-Fos/c-Jun heterodimer to its consensus sequence, the TPA response element (TRE), thereby modulating the transcription of downstream target genes. This targeted mechanism of action makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics that modulate the AP-1 pathway.
These application notes provide a comprehensive overview of the use of this compound in HTS, including detailed protocols for primary and secondary screening assays, and quantitative data to guide experimental design and interpretation.
Signaling Pathway of this compound Action
This compound acts downstream of multiple signaling cascades that converge on the activation of AP-1. Various extracellular stimuli, including growth factors, cytokines (e.g., TNF-α, IL-1β), and stress signals, activate upstream kinases such as the mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38. These kinases, in turn, phosphorylate and activate the components of the AP-1 complex, c-Fos and c-Jun, leading to their dimerization and translocation to the nucleus. Once in the nucleus, the active AP-1 complex binds to TRE sequences in the promoter regions of target genes, initiating their transcription. This compound intervenes at this critical step by inhibiting the DNA binding of the c-Fos/c-Jun heterodimer.
Figure 1: this compound inhibits the AP-1 signaling pathway.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel AP-1 inhibitors using this compound as a reference compound would involve a multi-step process. This workflow is designed to efficiently screen large compound libraries and subsequently confirm and characterize the activity of initial "hits".
Application of T-5224 (c-Fos/AP-1 Inhibitor) in CRISPR Screens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-5224 is a potent and selective small molecule inhibitor of the activator protein-1 (AP-1) transcription factor, specifically targeting the DNA binding activity of the c-Fos/c-Jun heterodimer.[1][2][3] AP-1 is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[4] Its dysregulation is implicated in numerous pathologies, most notably in various cancers and inflammatory diseases like rheumatoid arthritis.[1][4] Given its central role in oncogenic and inflammatory signaling, T-5224 presents a compelling tool for chemical biology and drug discovery.
CRISPR-based functional genomics screens are powerful tools for systematically elucidating gene function and identifying novel drug targets or mechanisms of drug resistance.[5][6] The application of T-5224 in CRISPR screens can enable researchers to:
-
Identify genes that sensitize cells to T-5224 treatment, revealing potential combination therapy strategies.
-
Uncover mechanisms of resistance to c-Fos/AP-1 inhibition.
-
Elucidate the broader genetic network interacting with the c-Fos/AP-1 signaling pathway.
These application notes provide a comprehensive overview and detailed protocols for utilizing T-5224 in CRISPR-based screening workflows.
Mechanism of Action and Signaling Pathway
T-5224 selectively inhibits the DNA binding of the c-Fos/AP-1 transcription factor complex.[2][3] This prevents the transactivation of AP-1 target genes, which include a variety of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[3][7] The AP-1 complex is a downstream effector of multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38).[8][9]
Diagram: Simplified AP-1 Signaling Pathway and T-5224 Inhibition
Caption: T-5224 inhibits the DNA binding of the c-Fos/AP-1 complex.
Quantitative Data for T-5224
The following table summarizes key quantitative parameters for T-5224 from published literature, which are essential for designing CRISPR screen experiments.
| Parameter | Cell Line/System | Value | Reference |
| In Vitro Activity | |||
| IC50 (MMP-1, MMP-3, IL-6, TNFα production) | IL-1β-stimulated human synovial SW982 cells | ~10 µM | [2] |
| IC50 (MMP-3, MMP-13 production) | IL-1β-stimulated human chondrocyte SW1353 cells | ~10 µM | [2] |
| Cell Viability (up to 24h) | RBL-2H3 cells | No significant toxicity up to 50 µM | [10] |
| In Vivo Activity | |||
| Effective Dose (ED50) | Collagen-induced arthritis (CIA) in mice | 1-10 mg/kg (oral) | [2] |
| Cmax (at 1-10 mg/kg) | Mice | 0.03-0.5 µM | [2] |
| Oral Administration (HNSCC metastasis model) | Mice | 150 mg/kg daily | [7] |
| Oral Administration (Lethal LPS-induced AKI) | Mice | 300 mg/kg | [11] |
Experimental Protocols
This section outlines a general protocol for conducting a pooled CRISPR knockout (KO) screen to identify genes that modify cellular response to T-5224. This protocol is adaptable for positive (resistance) and negative (sensitization) selection screens.
Workflow for CRISPR Screen with T-5224
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 7. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Intracellular pathways linking hypoxia to activation of c-fos and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: T521 for In Vivo Imaging Studies of AP-1 Inhibition
Introduction
T521 is a small-molecule inhibitor that specifically targets the DNA binding activity of the transcription factor c-Fos/Activator Protein-1 (AP-1)[1]. The AP-1 complex, typically a heterodimer of proteins from the Fos and Jun families, plays a critical role in regulating the expression of genes involved in inflammation, cellular proliferation, and matrix degradation. Notably, AP-1 controls the expression of inflammatory cytokines and matrix metalloproteinases (MMPs) that are implicated in the pathogenesis of conditions like osteoarthritis and intervertebral disc degeneration[2]. This compound was designed to inhibit the c-Fos/c-Jun AP-1 heterodimer, thereby suppressing the downstream expression of these pathological mediators[2][3].
While this compound itself is not an imaging agent, its potent and selective inhibitory effect on AP-1 makes it an invaluable tool for in vivo imaging studies aimed at understanding the role of AP-1 signaling in disease progression and evaluating the efficacy of AP-1 targeted therapies. By combining this compound treatment with in vivo bioluminescence imaging of AP-1 activity, researchers can non-invasively monitor and quantify the modulation of this critical signaling pathway in longitudinal studies.
Mechanism of Action
This compound was developed using 3D pharmacophore modeling based on the crystal structure of the AP-1-DNA complex[3][4]. It acts by selectively inhibiting the binding of the c-Fos/c-Jun heterodimer to its DNA consensus sequence, thereby blocking the transactivation of AP-1 target genes[5]. This targeted inhibition prevents the production of key inflammatory and catabolic factors, including:
-
Matrix Metalloproteinases (MMPs): Such as MMP-3 and MMP-13, which degrade the extracellular matrix[2].
-
Aggrecanases (ADAMTS): Such as ADAMTS-5, which breaks down cartilage[2].
-
Inflammatory Cytokines: Including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[3][5].
By suppressing these downstream effectors, this compound has been shown to ameliorate disease in preclinical models of rheumatoid arthritis and osteoarthritis[3].
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and relevant in vivo imaging parameters.
Table 1: this compound Activity and Efficacy
| Parameter | Value/Observation | Context | Reference |
| Target | c-Fos/AP-1 transcription factor | Selectively inhibits DNA binding activity | [1] |
| In Vitro Effect | Suppressed IL-1β-induced up-regulation of Mmp-3, Mmp-13, and Adamts-5 | Human nucleus pulposus cells | [2] |
| In Vivo Efficacy | Mitigated intervertebral disc degeneration | Rat needle puncture model | [2] |
| In Vivo Efficacy | Ameliorated pain associated with disc degeneration | Rat tail-flick latency test | [2] |
| In Vivo Efficacy | Resolved arthritis after onset | Mouse model of collagen-induced arthritis | [3] |
Table 2: Standard Parameters for In Vivo Bioluminescence Imaging
| Parameter | Recommended Value | Notes | Reference |
| Animal Model | Mice (white or albino strains preferred) | Pigmentation in dark-furred mice can absorb emitted light. | [6] |
| Substrate | D-luciferin | For firefly luciferase-based reporters. | [6][7] |
| Luciferin Dose | 150 mg/kg body weight | [7][8][9][10] | |
| Luciferin Stock | 15 mg/mL in sterile DPBS | Can be filter-sterilized and stored at -20°C. | [7][9] |
| Administration | Intraperitoneal (i.p.) injection | [7][8] | |
| Imaging Time | 10-20 minutes post-luciferin injection | Optimal time should be determined with a kinetic study for each model. | [6][7] |
| Anesthesia | Inhaled isoflurane (2-3%) | Minimizes injection-related stress and allows for rapid recovery. | [9][10] |
| Image Acquisition | 5-20 minutes per session | Up to 5 animals can often be imaged simultaneously. | [6][8] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound in a Murine Model of Osteoarthritis using In Vivo Bioluminescence Imaging
This protocol describes a method to non-invasively monitor the effect of this compound on AP-1 activity in a surgically-induced osteoarthritis model in mice.
1.1. Animal Model and Reporter System
-
Animals: Use transgenic mice that express firefly luciferase under the control of an AP-1 response element (AP-1-luc). White or albino strains are recommended to maximize light detection[6].
-
Osteoarthritis Induction: Surgically induce osteoarthritis in the knee joint of the mice. Common methods include destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT)[11]. The contralateral joint can serve as a non-operated control[12]. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[8].
1.2. This compound Administration
-
Formulation: Prepare this compound for oral administration according to previously published methods.
-
Dosing Regimen: Based on prior studies, administer this compound orally once daily. A dose-response study may be necessary to determine the optimal dose for AP-1 inhibition in the joint.
-
Treatment Groups:
-
Group 1: Sham surgery + Vehicle
-
Group 2: OA surgery + Vehicle
-
Group 3: OA surgery + this compound (e.g., low dose)
-
Group 4: OA surgery + this compound (e.g., high dose)
-
1.3. In Vivo Bioluminescence Imaging Procedure
-
Preparation: Prepare a 15 mg/mL stock solution of D-luciferin in sterile DPBS[7][9].
-
Anesthesia: Anesthetize the mice using 2-3% isoflurane[9][10].
-
Luciferin Injection: Administer D-luciferin via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight (10 µL/g)[7].
-
Distribution: Allow 10-15 minutes for the luciferin to distribute throughout the body and reach peak signal[7]. This timing should be confirmed with a preliminary kinetic study[7].
-
Imaging: Place the anesthetized mice in the imaging chamber of a system like an IVIS Lumina[9][10]. Acquire both a photographic reference image and a bioluminescent image.
-
Data Acquisition: Collect bioluminescent signal for 1-5 minutes, depending on signal intensity.
-
Longitudinal Monitoring: Perform imaging at baseline (before this compound treatment) and at regular intervals (e.g., weekly) throughout the study to monitor the change in AP-1 activity.
-
Analysis: Use analysis software to draw regions of interest (ROIs) over the knee joints. Quantify the signal as total flux (photons/second) or average radiance (photons/s/cm²/sr)[9][10]. Compare the signal between treatment groups over time.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the AP-1 signaling pathway.
Caption: Experimental workflow for in vivo imaging of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective inhibition of c-Fos/activator protein-1 as a potential therapeutic target for intervertebral disc degeneration and associated pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcf.technion.ac.il [bcf.technion.ac.il]
- 8. utoledo.edu [utoledo.edu]
- 9. Bioluminescence Imaging [protocols.io]
- 10. In vivo Bioluminescence Imaging of Mice [bio-protocol.org]
- 11. Experimental osteoarthritis models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
Application Notes and Protocols: Recommended Controls for T521 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
T521 is a novel, potent, and selective small molecule inhibitor of the TC21 signaling pathway. TC21 (also known as R-Ras2) is a member of the Ras superfamily of small GTPases.[1] Aberrant activation of TC21 has been implicated in the pathogenesis of several human cancers, promoting tumorigenesis through the activation of downstream effector pathways, including the phosphoinositide 3-kinase (PI3K)/mTOR and p38 MAPK pathways.[1] this compound offers a promising therapeutic strategy for cancers driven by TC21 hyperactivation.
These application notes provide detailed protocols for essential in vitro and in vivo experiments to characterize the pharmacological effects of this compound. The following sections outline methodologies for assessing its impact on cell viability, downstream signaling, and tumor growth, along with recommendations for appropriate controls.
Mechanism of Action: this compound Inhibition of the TC21 Signaling Pathway
This compound is designed to interfere with the signaling cascade initiated by activated TC21. The following diagram illustrates the key components of the TC21 pathway and the proposed point of inhibition by this compound.
Caption: this compound inhibits TC21-mediated signaling by targeting downstream effectors PI3K and p38 MAPK.
Experimental Protocols and Data Presentation
The following sections provide detailed protocols for key experiments to evaluate the efficacy of this compound. A suggested workflow for these experiments is presented below.
Caption: Recommended experimental workflow for the evaluation of this compound.
In Vitro Cell Viability Assay
This assay determines the concentration-dependent effect of this compound on the viability of cancer cells with activated TC21.
Protocol:
-
Cell Seeding:
-
Culture human cancer cells with known TC21 activation (e.g., MDA-MB-231) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 nM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to respective wells.
-
Incubate for 72 hours.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 | 0.5 |
| Control Cmpd | MDA-MB-231 | > 50 |
Western Blot Analysis of Downstream Signaling
This protocol is used to confirm that this compound inhibits the TC21 signaling pathway by assessing the phosphorylation status of key downstream proteins.
Protocol:
-
Cell Lysis:
-
Seed 1x10^6 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at 1X and 5X the IC50 concentration for 24 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Develop the blot using an ECL substrate and image.
-
-
Densitometry Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation:
| Treatment | p-Akt / Total Akt (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (1X IC50) | 0.4 | 0.5 |
| This compound (5X IC50) | 0.1 | 0.2 |
In Vivo Xenograft Tumor Model
This study evaluates the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for the in vivo xenograft study of this compound.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject 1x10^6 MDA-MB-231 cells in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth until volumes reach approximately 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 25 mg/kg)
-
Positive control (standard-of-care chemotherapy)
-
-
-
Drug Administration and Monitoring:
-
Administer the compounds daily via oral gavage.
-
Measure tumor volume and body weight twice weekly. Tumor volume = (length x width²) / 2.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Tumor tissue can be used for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt).
-
Data Presentation:
| Treatment Group | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) |
| Vehicle Control | 1250 ± 150 | 1.2 ± 0.2 |
| This compound (25 mg/kg) | 450 ± 80 | 0.4 ± 0.1 |
| Positive Control | 500 ± 95 | 0.5 ± 0.1 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of the TC21 inhibitor, this compound. By following these standardized methods, researchers can obtain reproducible and reliable data to characterize the compound's mechanism of action and anti-tumor efficacy. The use of appropriate controls and clear data presentation, as described, is critical for the successful advancement of this compound in the drug development pipeline.
References
Application Notes and Protocols for T521: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability profile and recommended storage conditions for the investigational compound T521. The following protocols and data are intended to guide researchers in maintaining the integrity of this compound for experimental use and to serve as a foundation for further formulation and development activities.
Recommended Storage Conditions
Proper storage is critical to ensure the stability and purity of this compound. Based on preliminary stability studies, the following conditions are recommended for short-term and long-term storage.
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Humidity | Light Conditions | Container |
| Short-Term (≤ 6 months) | 2°C to 8°C | Controlled (≤ 40% RH) | Protected from light | Tightly sealed, amber vials |
| Long-Term (> 6 months) | -20°C ± 5°C | Controlled (≤ 40% RH) | Protected from light | Tightly sealed, amber vials |
Stability Profile of this compound
The stability of this compound has been evaluated under various conditions to understand its degradation pathways and establish a preliminary shelf-life. The following tables summarize the quantitative data from these studies.
A long-term stability study was conducted over 12 months under the recommended storage conditions.
Table 2: Long-Term Stability Data for this compound at 5°C ± 3°C
| Time (Months) | Assay (%) | Total Degradation Products (%) | Appearance |
| 0 | 99.8 | < 0.2 | White to off-white powder |
| 3 | 99.6 | 0.3 | Conforms |
| 6 | 99.5 | 0.4 | Conforms |
| 9 | 99.2 | 0.7 | Conforms |
| 12 | 99.0 | 0.9 | Conforms |
Accelerated stability testing was performed to predict the long-term stability and to evaluate the impact of short-term excursions from the recommended storage conditions.[1][2]
Table 3: Accelerated Stability Data for this compound at 25°C/60% RH and 40°C/75% RH
| Condition | Time (Months) | Assay (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 | 99.8 | < 0.2 |
| 1 | 99.1 | 0.8 | |
| 3 | 98.2 | 1.7 | |
| 6 | 96.5 | 3.4 | |
| 40°C / 75% RH | 0 | 99.8 | < 0.2 |
| 1 | 97.0 | 2.9 | |
| 3 | 92.5 | 7.3 | |
| 6 | 85.1 | 14.7 |
Forced degradation studies were conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][3] this compound was subjected to hydrolytic, oxidative, and photolytic stress conditions.
Table 4: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Assay (%) | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | 88.2 | This compound-DP1, this compound-DP2 |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 8 hours | 75.4 | This compound-DP3 |
| Oxidation (3% H₂O₂, RT) | 48 hours | 91.5 | This compound-DP4 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.9 | This compound-DP5 |
| Thermal (80°C) | 72 hours | 94.3 | This compound-DP1 |
Experimental Protocols
The following protocols describe the methodologies used to generate the stability data for this compound.
Objective: To evaluate the stability of this compound under specified storage conditions over time.
Materials:
-
This compound drug substance
-
Calibrated stability chambers
-
Amber glass vials with inert caps
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method
Procedure:
-
Package multiple aliquots of a single batch of this compound in amber glass vials and seal them.
-
Place the vials in stability chambers set to the following conditions:
-
Long-term: 5°C ± 3°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.[2]
-
-
At designated time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), remove a set of vials from each chamber.
-
Allow the vials to equilibrate to room temperature.
-
Visually inspect the samples for any changes in physical appearance.
-
Prepare solutions of the this compound samples according to the validated analytical procedure.
-
Analyze the samples using a stability-indicating HPLC method to determine the assay and the levels of degradation products.
-
Record and analyze the data.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C. Sample at various time points (e.g., 2, 8, 24 hours), neutralize, and analyze by HPLC-MS.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and maintain at 60°C. Sample at various time points (e.g., 1, 4, 8 hours), neutralize, and analyze by HPLC-MS.
-
Oxidation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature. Sample at various time points (e.g., 8, 24, 48 hours) and analyze by HPLC-MS.
-
Thermal Degradation: Place solid this compound in an oven at 80°C. Sample at various time points (e.g., 24, 48, 72 hours) and analyze by HPLC.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Analyze the sample by HPLC.
Visualizations
The following diagrams illustrate the key processes and pathways related to this compound stability.
Caption: Hypothetical degradation pathway of this compound under various stress conditions.
Caption: General workflow for a comprehensive stability testing program.
Caption: Logical relationship of different stability studies and their outcomes.
References
Application Notes and Protocols for T521: Solvent Compatibility Profile
Introduction
T521 is a novel small molecule inhibitor of the XYZ signaling pathway, showing therapeutic potential in preclinical models of various cancers. As with any compound in development, understanding its physicochemical properties is paramount for formulation, in vitro and in vivo screening, and ultimately, clinical translation. A critical parameter is the solvent compatibility of this compound, which dictates its handling, storage, and application in various experimental settings. This document provides a comprehensive overview of the solvent compatibility of this compound, including detailed solubility data, stability profiles, and standardized protocols for researchers, scientists, and drug development professionals.
Data Presentation: this compound Solubility in Common Laboratory Solvents
The solubility of this compound was determined in a range of common laboratory solvents at ambient temperature (25°C). The following table summarizes the quantitative solubility data, enabling researchers to select appropriate solvents for stock solution preparation and experimental assays.
| Solvent | Chemical Class | Solubility (mg/mL) | Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | > 200 | > 500 | Recommended for stock solutions. |
| Dimethylformamide (DMF) | Aprotic Polar | 150 | 375 | Good alternative to DMSO. |
| Dichloromethane (DCM) | Halogenated | 80 | 200 | Suitable for organic synthesis workup. |
| Chloroform | Halogenated | 75 | 187.5 | Use with caution due to toxicity. |
| Tetrahydrofuran (THF) | Ether | 50 | 125 | May contain peroxides; use freshly opened. |
| Acetone | Ketone | 25 | 62.5 | Volatile; suitable for thin-film prep. |
| Acetonitrile (ACN) | Nitrile | 10 | 25 | Common solvent for HPLC. |
| Isopropanol (IPA) | Alcohol | 5 | 12.5 | Limited solubility. |
| Ethanol | Alcohol | 2 | 5 | Poor solubility. |
| Methanol | Alcohol | 1 | 2.5 | Very poor solubility. |
| Water (pH 7.4) | Aqueous | < 0.01 | < 0.025 | Practically insoluble in aqueous media. |
| Phosphate Buffered Saline (PBS) | Aqueous Buffer | < 0.01 | < 0.025 | Practically insoluble. |
Note: The molarity was calculated based on a hypothetical molecular weight of 400 g/mol for this compound.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the "shake-flask" method, a gold standard for determining the equilibrium solubility of a compound.
1. Materials:
- This compound (solid powder)
- Selected solvents (HPLC grade)
- 2 mL glass vials with screw caps
- Orbital shaker
- 0.22 µm syringe filters (chemically compatible with the solvent)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
2. Procedure:
- Add an excess amount of solid this compound to a 2 mL glass vial. This is to ensure that a saturated solution is formed.
- Add 1 mL of the desired solvent to the vial.
- Tightly cap the vial and place it on an orbital shaker.
- Shake the vial at a constant speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.
- Carefully withdraw a sample of the supernatant using a syringe.
- Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
- Prepare a series of dilutions of the filtered saturated solution with the same solvent.
- Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
- Prepare a standard calibration curve of this compound in the same solvent to accurately quantify the concentration in the saturated solution.
3. Data Analysis:
- The concentration of the saturated solution, as determined by HPLC, represents the solubility of this compound in that specific solvent.
Protocol 2: Assessment of this compound Stability in Solution
This protocol describes a method to evaluate the stability of this compound in a given solvent over time.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- Selected solvent for stability testing
- HPLC vials
- HPLC system with a stability-indicating method
2. Procedure:
- Prepare a solution of this compound in the test solvent at a known concentration (e.g., 100 µM).
- Aliquot the solution into several HPLC vials and cap them tightly.
- Store the vials under desired conditions (e.g., room temperature, 4°C, -20°C).
- At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each storage condition.
- Analyze the sample immediately by a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.
- Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
Mandatory Visualizations
Application Notes and Protocols for Compound T521 Treatment of Primary Cells
Disclaimer: The specific therapeutic agent "T521" is not readily identifiable in publicly available scientific literature. Therefore, these application notes and protocols are provided as a generalized template for the treatment of primary cells with a hypothetical small molecule inhibitor, hereafter referred to as "Compound this compound." This document is intended for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of the compound and primary cells under investigation.
Introduction
Primary cells, derived directly from living tissue, are crucial tools in biomedical research and drug development as they more accurately reflect the in vivo environment compared to immortalized cell lines. The following protocols provide a framework for evaluating the efficacy and mechanism of action of a novel therapeutic agent, Compound this compound, on primary cells. These guidelines cover essential procedures from basic cell culture and compound preparation to quantitative assessment of cytotoxicity and target engagement.
Compound this compound: A Hypothetical Profile
For the purpose of this protocol, Compound this compound is characterized as a potent and selective inhibitor of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[1] The protocols outlined below are designed to determine the cytotoxic effects of Compound this compound on primary cells and to confirm its on-target activity by analyzing the phosphorylation status of key downstream effectors.
Experimental Protocols
Protocol for Primary Cell Culture
Proper handling and maintenance of primary cells are paramount for obtaining reliable and reproducible experimental results. The following is a general protocol for the culture of primary cells.[2]
Materials:
-
Primary cells (e.g., human peripheral blood mononuclear cells (PBMCs), fibroblasts)
-
Complete culture medium (specific to the cell type)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
Procedure:
-
Thawing Cryopreserved Cells:
-
Cell Seeding:
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Seed the cells at the recommended density in a culture flask or plate.
-
For adherent cells, ensure the culture vessel is coated with an appropriate extracellular matrix protein if required.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the cells daily for confluence and morphology.
-
Change the culture medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluence (for adherent cells) or the recommended cell density (for suspension cells).
-
Protocol for Compound this compound Stock Solution Preparation
Materials:
-
Compound this compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of DMSO required to dissolve the Compound this compound powder to a desired stock concentration (e.g., 10 mM).
-
Aseptically add the calculated volume of DMSO to the vial containing the Compound this compound powder.
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Dose-Response Cytotoxicity Assay
This protocol determines the concentration of Compound this compound that inhibits 50% of cell viability (IC50) using a fluorescence-based cytotoxicity assay.[3]
Materials:
-
Primary cells in culture
-
Compound this compound stock solution
-
96-well clear-bottom black plates
-
Cytotoxicity assay kit (e.g., CellTox™ Green Cytotoxicity Assay)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Seed the primary cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow the cells to adhere and stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Measurement:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit. For the CellTox™ Green Assay, add the dye to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 520 nm Em).[3]
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control.
-
Plot the normalized viability data against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[4]
-
Quantitative Data Presentation
Table 1: IC50 Values of Compound this compound in Primary Cells
| Primary Cell Type | Treatment Duration (hours) | IC50 (µM) |
| Human PBMCs | 48 | 1.25 |
| Human Fibroblasts | 48 | 5.67 |
| Murine Splenocytes | 48 | 2.89 |
Table 2: Effect of Compound this compound on PI3K/mTOR Pathway Phosphorylation
| Treatment | p-Akt (Ser473) Relative Density | p-S6K (Thr389) Relative Density |
| Vehicle Control | 1.00 | 1.00 |
| Compound this compound (1 µM) | 0.35 | 0.28 |
| Compound this compound (5 µM) | 0.12 | 0.09 |
Visualizations
References
Application Notes and Protocols for Biolaminin 521 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in three-dimensional (3D) cell culture have led to the development of organoids, which are in vitro models that closely recapitulate the complex structure and function of in vivo organs. The choice of extracellular matrix (ECM) is critical for successful organoid formation and maintenance. Biolaminin 521, a human recombinant laminin isoform, has emerged as a key substrate for the culture of a wide variety of organoids. This document provides detailed application notes and protocols for the use of Biolaminin 521 in 3D organoid culture systems, based on the strong assumption that the user's interest in "T521" refers to this specific laminin isoform. Biolaminin 521 provides a defined, xeno-free, and biologically relevant microenvironment that promotes cell survival, proliferation, and differentiation, leading to the formation of more consistent and physiologically relevant organoids.
Mechanism of Action
Biolaminin 521 interacts with cell surface integrin receptors, primarily α6β1, to activate downstream signaling pathways crucial for stem cell self-renewal and differentiation. This interaction triggers the activation of the PI3K/Akt and Focal Adhesion Kinase (FAK) signaling pathways, which are essential for promoting cell survival and proliferation.[1]
Quantitative Data Summary
Biolaminin 521 has been shown to significantly improve various parameters of organoid culture compared to other matrices like Matrigel. The following tables summarize the available quantitative data.
| Organoid Type | Parameter | Biolaminin 521 | Matrigel/Other | Reference |
| Pluripotent Stem Cells (Single-Cell Cloning) | Single-Cell Survival Rate | 70% | 36% | [2][3] |
| Retinal Organoids | Formation | Promoted adherence and proliferation | Not specified | [4] |
| Differentiation | Provided polarity cues for laminated sheet formation | Not specified | [4] | |
| Liver Organoids | Hepatocyte Differentiation | Significantly improved | Less effective | [1][5] |
| Albumin Expression | Increased | Lower | [5] | |
| P450 Enzyme Activity | Increased | Lower | [5] | |
| Kidney Organoids | Monolayer Differentiation for 3D culture | Supported initial 2D culture phase | Not specified | [6] |
| Neural Organoids (with Biosilk) | Batch Variability | Significantly reduced | Higher | [7] |
| Necrotic Centers | Absent | Present in conventional methods | [7] |
Experimental Protocols
General Protocol for Coating Cultureware with Biolaminin 521
This protocol is a prerequisite for most applications, whether for 2D culture or as a base for 3D cultures.
Materials:
-
Biolaminin 521
-
DPBS with Ca2+/Mg2+
-
Tissue culture-treated plates/dishes
Procedure:
-
Dilute Biolaminin 521 to the desired concentration (typically 5-10 µg/mL) in DPBS with Ca2+/Mg2+.
-
Add the diluted Biolaminin 521 solution to the cultureware, ensuring the entire surface is covered.
-
Incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution. The coated plates can be used immediately or stored at 4°C for up to 4 weeks, sealed to prevent drying. Do not allow the coated surface to dry out.
Protocol for 3D Organoid Culture using Biosilk 521
Biosilk 521 is a recombinant spider silk protein biofunctionalized with Biolaminin 521, providing a scaffold for 3D organoid growth.[8]
Materials:
-
Biosilk 521 solution
-
Cell suspension of desired stem cells
-
Appropriate expansion and differentiation media
-
Ultra-low attachment (ULA) plates (for floating cultures) or standard tissue culture plates (for attached cultures)
Procedure:
-
Cell Seeding:
-
Floating 3D Cultures: In a ULA-treated 96-well plate, add 5–10 µL of Biosilk 521 per well. Seed the desired number of stem cells into the Biosilk.[8]
-
Attached 3D Cultures: In a non-treated 24-well plate, add 10–20 µL of Biosilk 521 per well to form a scaffold. Seed cells directly onto the scaffold.[8]
-
-
Expansion Phase: Culture the cells in the appropriate expansion medium until the desired cell density is reached.
-
Differentiation Phase: Switch to the specific differentiation medium for the desired organoid type.
-
Maintenance: Change the medium according to the specific organoid protocol. Monitor organoid formation and growth.
Protocol for Planar Retinal Organoid Formation
This protocol describes the generation of planar retinal organoids on a scaffold decorated with Biolaminin 521.[4]
Materials:
-
Gelatin, chondroitin sulfate, and hyaluronic acid (GCH) scaffold
-
Biolaminin 521
-
Retinal progenitor cells (RPCs) differentiated from iPSCs
-
Retinal differentiation medium
Procedure:
-
Scaffold Preparation: Fabricate the GCH scaffold and decorate it with Biolaminin 521.
-
Cell Seeding: Seed the RPCs onto the Biolaminin 521-coated scaffold.
-
Culture and Differentiation: Culture the seeded scaffolds in retinal differentiation medium. Monitor the culture for the formation of a laminated sheet.
-
Analysis: Characterize the planar retinal organoids using microscopy and quantitative real-time RT-PCR for retinal markers.
Protocol for Hepatocyte Differentiation and Liver Organoid Formation
Biolaminin 521 significantly improves the differentiation, maturation, and function of hepatocytes from human pluripotent stem cells (hPSCs).[1][5]
Materials:
-
hPSCs
-
Biolaminin 521-coated culture plates
-
Hepatocyte differentiation media (various stages)
Procedure:
-
Definitive Endoderm Induction: Culture hPSCs on Biolaminin 521-coated plates in definitive endoderm induction medium.
-
Hepatic Specification: Subsequently, culture the cells in hepatic specification medium.
-
Hepatoblast Expansion: Expand the resulting hepatoblasts on Biolaminin 111.
-
Maturation: For final maturation into hepatocytes, culture the cells on Biolaminin 521.[5]
-
3D Liver Organoid Formation: For 3D culture, embed the differentiated hepatic progenitors in a suitable hydrogel supplemented with Biolaminin 521 and culture in suspension.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor cell attachment | Incorrect coating concentration | Optimize Biolaminin 521 coating concentration (start with 10 µg/mL).[4] |
| Coated surface dried out | Ensure the coated surface remains hydrated at all times. | |
| Low cell viability | Harsh cell dissociation | Use a gentle dissociation reagent and minimize mechanical stress. |
| Absence of survival factors | While Biolaminin 521 improves survival, some cell lines may still benefit from ROCK inhibitors during initial plating. | |
| Inconsistent organoid size | Uneven cell seeding | Ensure a homogenous cell suspension before plating. |
| Inconsistent scaffold formation (Biosilk) | Follow the manufacturer's instructions for preparing the Biosilk scaffold to ensure uniformity. | |
| Spontaneous differentiation | Over-confluent culture | Passage cells at the recommended confluence (typically 70-80%). |
| Suboptimal medium | Ensure the use of high-quality, fresh culture medium. |
Conclusion
Biolaminin 521 provides a robust and defined platform for the culture of a variety of 3D organoids. Its ability to mimic the natural stem cell niche promotes superior cell survival, proliferation, and differentiation compared to traditional matrices. The detailed protocols and quantitative data presented in these application notes offer a comprehensive guide for researchers to successfully implement Biolaminin 521 in their organoid culture systems, paving the way for more reproducible and physiologically relevant in vitro models for disease modeling and drug discovery.
References
- 1. biolamina.com [biolamina.com]
- 2. Generation of multi-cellular human liver organoids from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Hepatocytes and hepatoblasts - BioLamina [biolamina.com]
- 6. biolamina.com [biolamina.com]
- 7. Gene expression in organoids: an expanding horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can I use Biosilk 521 to generate organoid cultures? - BioLamina [biolamina.com]
- 9. 3D culture - BioLamina [biolamina.com]
Troubleshooting & Optimization
Technical Support Center: T-5224 c-Fos/AP-1 Inhibitor
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing the c-Fos/AP-1 inhibitor, T-5224. Please note that the designation "T521" may be a common typographical error for T-5224, a selective inhibitor of the c-Fos/AP-1 transcription factor. This guide addresses common issues, provides detailed experimental protocols, and presents key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is T-5224 and what is its mechanism of action?
A1: T-5224 is a small molecule inhibitor that specifically targets the transcription factor activator protein-1 (AP-1).[1] It functions by inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 complex.[1][2] This inhibition is selective, as T-5224 does not significantly affect the DNA binding of other transcription factors such as C/EBPα, ATF-2, MyoD, Sp-1, and NF-κB/p65.[2][3] By blocking AP-1 activity, T-5224 can suppress the expression of various downstream target genes involved in inflammation and tissue degradation, including matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.[1][2][4]
Q2: How should I dissolve and store T-5224?
A2: T-5224 is soluble in dimethyl sulfoxide (DMSO).[2][3] For experimental use, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. To maintain stability and avoid repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.[2] When preparing working solutions, the final DMSO concentration in your cell culture medium should be kept low (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q3: What is a recommended starting concentration for T-5224 in cell-based assays?
A3: The optimal concentration of T-5224 is highly dependent on the cell line and the specific experimental conditions. Based on published data, a starting concentration range of 1 µM to 20 µM is advisable for initial experiments.[1][2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific experimental setup.
Q4: Can T-5224 be toxic to cells?
A4: Like any small molecule inhibitor, T-5224 can exhibit cytotoxicity at high concentrations. The final concentration of the solvent (DMSO) used to dissolve T-5224 can also contribute to cell death. It is essential to perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of T-5224 for your specific cell line and experimental duration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: T-5224 Not Showing Expected Effect
If you are not observing the expected inhibitory effect of T-5224 in your cell-based assays, consider the following potential issues and troubleshooting steps.
| Potential Problem | Possible Cause | Recommended Solution |
| No or reduced inhibition of target gene/protein expression | Incorrect concentration of T-5224: The concentration may be too low to effectively inhibit AP-1 activity in your specific cell type. | Perform a dose-response experiment with a wider range of T-5224 concentrations (e.g., 0.1 µM to 50 µM). |
| Degraded T-5224: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Prepare fresh aliquots of T-5224 from a new stock solution. Ensure proper storage at -20°C or -80°C. | |
| Insufficient incubation time: The duration of T-5224 treatment may not be long enough to observe changes in downstream gene or protein expression. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. | |
| Cell line insensitivity: The signaling pathway you are investigating may not be predominantly regulated by c-Fos/AP-1 in your chosen cell line. | Confirm the expression and activation of c-Fos/AP-1 in your cell line upon stimulation. Consider using a positive control cell line known to be responsive to AP-1 inhibition. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes. | Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them at a consistent density. |
| Inaccurate pipetting: Errors in pipetting can lead to incorrect concentrations of T-5224 or other reagents. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Unexpected increase in target gene/protein expression | Off-target effects: At high concentrations, small molecule inhibitors can sometimes have off-target effects. | Lower the concentration of T-5224 and confirm the effect with a secondary assay (e.g., a different downstream target of AP-1). |
| Cellular stress response: High concentrations of T-5224 or the DMSO vehicle may induce a stress response that paradoxically activates certain signaling pathways. | Perform a cell viability assay to ensure you are using a non-toxic concentration. Always include a vehicle control. |
Key Experimental Protocols
Western Blot for Downstream Targets of AP-1 (e.g., MMP-13)
This protocol is designed to assess the effect of T-5224 on the protein expression of an AP-1 target gene, such as Matrix Metalloproteinase-13 (MMP-13), in chondrocytes stimulated with IL-1β.
Materials:
-
Chondrocyte cell line (e.g., SW1353)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
T-5224 (stock solution in DMSO)
-
Recombinant Human IL-1β
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MMP-13, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed chondrocytes in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Treatment:
-
Pre-treat the cells with varying concentrations of T-5224 (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours. Include an unstimulated control group.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MMP-13) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin).
-
AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of AP-1 in response to a stimulus and the inhibitory effect of T-5224.
Materials:
-
HEK293T or other suitable cell line
-
AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
T-5224
-
Stimulant (e.g., PMA or TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 24 hours of transfection, pre-treat the cells with T-5224 or vehicle for 1-2 hours.
-
Stimulate the cells with a known AP-1 activator (e.g., PMA 50 ng/mL or TNF-α 20 ng/mL) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in AP-1 activity relative to the unstimulated control.
-
Determine the inhibitory effect of T-5224.
-
Quantitative Data Summary
The following table summarizes key quantitative data for T-5224 based on available literature. Note that optimal concentrations for specific cell-based assays should be empirically determined.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for MMP-1 production | ~10 µM | IL-1β-stimulated human synovial SW982 cells | [2] |
| IC50 for MMP-3 production | ~10 µM | IL-1β-stimulated human synovial SW982 cells | [2] |
| IC50 for IL-6 production | ~10 µM | IL-1β-stimulated human synovial SW982 cells | [2] |
| IC50 for TNF-α production | ~10 µM | IL-1β-stimulated human synovial SW982 cells | [2] |
| Effective in vivo dose (mouse) | 3-30 mg/kg | Collagen-induced arthritis model | [2] |
Visualizations
T-5224 Signaling Pathway
Caption: T-5224 inhibits the DNA binding of the c-Fos/c-Jun heterodimer (AP-1), preventing the transcription of target genes.
Experimental Workflow for Testing T-5224 Efficacy
Caption: A general experimental workflow for assessing the inhibitory effect of T-5224 on stimulated cells.
Troubleshooting Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
T521 solubility issues and solutions
Important Notice: Information regarding the E3 ligase inhibitor T521 (CAS No. 891020-54-5) is limited in publicly available scientific literature and commercial datasheets. The following troubleshooting guide and FAQs are based on general principles for handling poorly soluble small molecule inhibitors and may not be specific to this compound. Researchers should perform small-scale solubility tests before proceeding with larger experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
It is crucial to prepare a high-concentration stock solution in one of these organic solvents first. Subsequently, this stock solution can be diluted into your aqueous experimental buffer. Direct dissolution in aqueous buffers is generally not recommended for hydrophobic compounds as it can lead to poor solubility and precipitation.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium or assay buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Increase the Percentage of Co-solvent: While high concentrations of organic solvents can be toxic to cells, sometimes a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) can improve solubility. Always determine the solvent tolerance of your specific cell line or assay system beforehand by running a vehicle control.
-
Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically at a final concentration of 0.01-0.1%), to your assay buffer can help to maintain the compound in solution.
-
Gentle Warming and Sonication: Briefly warming the solution in a water bath (e.g., to 37°C) or using a sonicator can aid in dissolving the compound. However, be cautious as prolonged exposure to heat can degrade the compound. Always check the stability of this compound under these conditions.
Q3: How should I prepare this compound for in vivo animal studies?
A3: Formulating a poorly soluble compound for in vivo studies requires careful consideration to ensure bioavailability and minimize toxicity. Simple aqueous solutions are often not feasible. Common formulation strategies include:
-
Co-solvent Systems: A mixture of solvents is often used. A common formulation could be a combination of DMSO, PEG400 (polyethylene glycol 400), and saline or water. The percentage of each component needs to be optimized to ensure the compound stays in solution and the formulation is well-tolerated by the animals.
-
Suspensions: If the compound is not soluble, it can be administered as a suspension. This involves milling the compound to a fine powder and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween® 80).
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be employed to enhance solubility and absorption.
It is strongly recommended to consult with a formulation specialist or refer to established protocols for in vivo drug administration.
Troubleshooting Guide
Below is a systematic approach to addressing solubility issues with this compound.
Table 1: Summary of Solvents and Formulation Aids for this compound
| Application | Solvent/Vehicle | Typical Starting Concentration | Notes |
| Stock Solution | DMSO, DMF, Ethanol | 1-10 mM | Prepare in 100% organic solvent. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| In Vitro Assays | Cell Culture Media or Assay Buffer with Co-solvent | 0.1-10 µM | Final DMSO/DMF concentration should ideally be ≤ 0.5%. Always include a vehicle control. |
| In Vivo Studies | Co-solvent systems (e.g., DMSO/PEG400/Saline), Suspensions (e.g., with CMC and Tween® 80) | 1-50 mg/kg | Formulation must be optimized for solubility, stability, and animal tolerance. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Calculate the Required Volume of DMSO: Based on the molecular weight of this compound (395.43 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 1 mg of this compound: Volume (L) = 0.001 g / (395.43 g/mol x 0.01 mol/L) = 0.0002529 L = 252.9 µL.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes and store at -20°C or -80°C.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing this compound solubility challenges.
Signaling Pathway Information
Due to the lack of specific information in the public domain regarding the precise E3 ligase target of this compound, a detailed signaling pathway diagram cannot be provided at this time. The ubiquitin-proteasome system involves a cascade of enzymes (E1, E2, and E3) that results in the ubiquitination of substrate proteins, often targeting them for degradation by the proteasome. E3 ligases are the substrate recognition components of this system, providing specificity. An inhibitor of a specific E3 ligase would be expected to prevent the degradation of its substrate proteins, leading to their accumulation and subsequent effects on downstream signaling pathways. Researchers using this compound should aim to identify the stabilized substrate proteins to elucidate its mechanism of action.
The diagram below illustrates the general mechanism of an E3 ligase inhibitor.
T521 (T-5224) Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T521 (also known as T-5224), a selective inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and unexpected results that may be encountered during experiments with this compound.
Q1: Why am I not observing the expected inhibitory effect of this compound on my target gene expression or cellular phenotype?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure it is properly dissolved. For in vitro experiments, DMSO is a common solvent; however, it is crucial to use a fresh, anhydrous grade as this compound may be unstable in hydrated DMSO.[1] For in vivo studies, this compound can be dissolved in a polyvinylpyrrolidone (PVP) solution or a mixture of 10% DMSO and 90% corn oil.[2][3] Prepare solutions fresh for each experiment.
-
Inadequate Concentration: The effective concentration of this compound is cell-type dependent. While some studies show effects in the 10-80 μM range for cancer cell lines, others might require different concentrations.[2][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Line Specificity: The expression and composition of the AP-1 complex (e.g., c-Fos/c-Jun, Fra-1/c-Jun) can vary significantly between cell lines.[4][5] Cell lines with low AP-1 activity or dependency may not respond to this compound treatment. It is advisable to confirm AP-1 activity in your cell model, for instance, through a luciferase reporter assay.[6]
-
Timing of Treatment: The induction of c-Fos and AP-1 activity is often transient. The timing of this compound treatment relative to the stimulus is critical. For experiments involving stimulation (e.g., with cytokines like IL-1β or TNF-α), pre-incubation with this compound for at least one hour before stimulation is a common practice.[6]
Q2: I am observing unexpected cytotoxicity or a significant decrease in cell viability after this compound treatment. Is this expected?
A2: While this compound is designed to be a selective inhibitor, off-target effects or cell-type-specific toxicity can occur, particularly at higher concentrations.[7]
-
Concentration-Dependent Toxicity: High concentrations of this compound may induce cytotoxicity.[8] It is essential to determine the cytotoxic threshold in your specific cell line using a cell viability assay (e.g., MTT, WST-8, or CellTiter-Glo). Several studies have shown no significant effect on cell proliferation at effective inhibitory concentrations in certain cell lines.[4][9][10]
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and that you include a vehicle-only control in your experiments.
-
Cellular Context: In some cancer cell lines, where AP-1 is a critical driver of proliferation and survival, its inhibition by this compound can lead to apoptosis and cell cycle arrest.[8][11] This would be an expected on-target effect in such a context.
Q3: The results of my in vivo study with this compound are inconsistent. What could be the reason?
A3: In vivo experiments introduce additional variables that can affect the efficacy and reproducibility of this compound treatment.
-
Pharmacokinetics and Bioavailability: The oral bioavailability and metabolism of this compound can influence its in vivo efficacy. The major metabolites are glucuronides, which are primarily formed in the liver.[12] The effective dose can vary depending on the animal model and the disease being studied. For example, doses ranging from 150 mg/kg to 300 mg/kg have been used in mice.[3][4]
-
Administration Route and Formulation: Oral gavage is a common administration route.[3][4] The choice of vehicle (e.g., PVP solution) is crucial for consistent absorption.[3]
-
Animal Model Variability: The underlying pathology and genetic background of the animal model can impact the response to this compound.
Q4: How can I confirm that this compound is specifically inhibiting AP-1 in my experiment?
A4: To validate the specificity of this compound's action, consider the following controls and assays:
-
Reporter Assays: Use a luciferase reporter plasmid containing AP-1 binding sites to directly measure the effect of this compound on AP-1 transcriptional activity.[1] As a negative control, you can use a reporter for a different transcription factor, such as NF-κB, to show that this compound does not affect its activity.
-
Western Blot Analysis: Assess the expression levels of downstream targets of AP-1 that are relevant to your model system. For instance, matrix metalloproteinases (MMPs) like MMP-2, MMP-3, MMP-9, and MMP-13, and inflammatory cytokines such as IL-6 and TNF-α are known to be regulated by AP-1.[2][4]
-
Control Compounds: If available, use a structurally unrelated AP-1 inhibitor as a positive control.
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
In Vitro Cell Proliferation/Viability Assay (WST-8)
This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of culture medium.
-
Pre-incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. Add the desired concentrations of this compound (e.g., 0-80 µM) to the wells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Incubation: Incubate the cells with this compound for the desired time points (e.g., 24, 48, and 72 hours).
-
WST-8 Assay: Add 10 µL of WST-8 reagent (e.g., Cell Counting Kit-8) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
In Vitro Cell Invasion Assay
This protocol is based on a method used to assess the anti-invasive properties of this compound.[4]
-
Chamber Coating: Coat the top chamber of a cell invasion plate (e.g., Matrigel-coated Boyden chambers) with 50 µL of 0.1x basement membrane extract solution and incubate overnight.
-
Cell Starvation: Starve the cells (e.g., HSC-3-M3) for 24 hours in a serum-free or low-serum (0.5% FBS) medium.
-
Cell Seeding and Treatment: Resuspend the starved cells and seed 5.0 x 10⁴ cells/well into the top chamber in a medium containing 0.5% FBS and the desired concentrations of this compound (e.g., 0-80 µM).
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the bottom chamber.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Quantification: After incubation, remove the non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of invaded cells under a microscope or use a fluorescent-based detection method with a plate reader.
In Vivo Oral Administration in a Mouse Model
This protocol is a general guideline based on in vivo studies with this compound.[3][4]
-
This compound Preparation: Dissolve this compound in a suitable vehicle. For example, a polyvinylpyrrolidone (PVP) solution or a suspension in 10% DMSO and 90% corn oil. The optimal dose should be determined empirically, with studies reporting doses of 150 mg/kg or 300 mg/kg.[3][4]
-
Animal Acclimatization: Allow the animals (e.g., BALB/c nude mice) to acclimatize to the housing conditions for at least one week before the experiment.
-
Treatment Administration: Administer this compound or the vehicle control orally via gavage daily for the duration of the study (e.g., 4 weeks).
-
Monitoring: Monitor the animals regularly for any signs of toxicity, changes in body weight, and tumor growth (if applicable).
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, Western blot, qPCR).
Data Presentation
Table 1: Summary of In Vitro Effects of this compound on HNSCC Cell Lines
| Cell Line | Assay | Concentration Range | Outcome | Reference |
| HSC-3-M3 | WST-8 Proliferation | 0-80 µM | No significant effect on proliferation | [4] |
| OSC-19 | WST-8 Proliferation | 0-80 µM | No significant effect on proliferation | [4] |
| HSC-3-M3 | Invasion Assay | 0-80 µM | Significant, dose-dependent inhibition | [4] |
| OSC-19 | Scratch Assay (Migration) | 40, 80 µM | Significant inhibition | [4] |
| HSC-3-M3 | Gelatin Zymography (MMP activity) | 40, 80 µM | Significant inhibition of MMP-2 and MMP-9 | [4] |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Disease | This compound Dose and Administration | Key Findings | Reference |
| BALB/c nude mice with orthotopic HNSCC | Head and Neck Cancer | 150 mg/kg, oral, daily for 4 weeks | Reduced cervical lymph node metastasis | [4] |
| C57BL/6 mice | LPS-induced Acute Kidney Injury | 300 mg/kg, oral, single dose | Improved survival, decreased pro-inflammatory cytokines | [3][13] |
Visualizations
This compound Mechanism of Action: Inhibition of the AP-1 Signaling Pathway
Caption: this compound inhibits the c-Fos/AP-1 signaling pathway.
Experimental Workflow for Assessing this compound Efficacy In Vitro
Caption: A logical workflow for in vitro experiments using this compound.
Troubleshooting Logic for Unexpected this compound Results
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are c-Fos inhibitors and how do they work? [synapse.patsnap.com]
- 8. The selective activator protein-1 inhibitor T-5224 regulates the IRF4/MYC axis and exerts cooperative antimyeloma activity with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective activator protein-1 inhibitor T-5224 prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T5224, RSPO2 and AZD5363 are novel drugs against functional pituitary adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: T521 Experiments
Welcome to the technical support center for T521, a potent and selective inhibitor of the Transforming Growth Factor-beta type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). This resource is designed for researchers, scientists, and drug development professionals to address common pitfalls and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the ALK5 kinase domain.[1] This prevents the phosphorylation and activation of ALK5 by the type II TGF-β receptor (TβRII) after ligand binding.[2][3][4] By inhibiting ALK5, this compound blocks the subsequent phosphorylation of the primary downstream signaling molecules, SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[2][3][5]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry solvent such as DMSO.[6] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[1][6] When preparing working solutions, dilute the stock in your cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.[6][7]
Q3: What are the expected downstream effects of this compound treatment?
Q4: Is this compound selective for ALK5?
A4: this compound is designed for high selectivity towards ALK5. However, like many kinase inhibitors, off-target effects can occur, especially at high concentrations. It shows minimal activity against other related kinases at typical working concentrations. Refer to the kinase selectivity profile below for specific IC50 values.
Quantitative Data for this compound
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| ALK5 (TGFβRI) | < 5 nM |
| ALK4 (ACVR1B) | 75 nM |
| ALK2 (ACVR1) | > 1,000 nM |
| p38α MAPK | > 10,000 nM |
| ERK1 | > 10,000 nM |
Table 2: Recommended Working Concentrations for Cell-Based Assays
| Assay Type | Cell Line Example | Recommended Concentration Range | Incubation Time |
| P-SMAD2/3 Inhibition (Western Blot) | A549, HaCaT | 10 nM - 1 µM | 1-2 hours |
| Target Gene Expression (qPCR) | NIH-3T3 | 50 nM - 1 µM | 6-24 hours |
| Cell Migration (Transwell Assay) | MDA-MB-231 | 100 nM - 2 µM | 24-48 hours |
| Cell Viability (MTT/MTS Assay) | HepG2 | 0.1 µM - 20 µM | 48-72 hours |
Table 3: this compound Solubility and Storage
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Solution Concentration | 10 mM |
| Long-term Storage | -80°C in aliquots |
| Short-term Storage | 4°C for up to one week |
| Freeze-Thaw Cycles | Avoid > 3 cycles |
Troubleshooting Guides
Issue 1: No inhibition of SMAD2/3 phosphorylation is observed after this compound treatment.
Q: I've treated my cells with this compound but the p-SMAD2/3 levels in my Western blot are unchanged compared to the TGF-β stimulated control. What could be wrong?
A: This is a common issue that can be resolved by systematically checking several experimental variables.
-
Possible Cause 1: Inactive TGF-β Ligand or Unresponsive Cells.
-
Solution: First, confirm that your cell line is responsive to TGF-β.[7] Your positive control (TGF-β stimulation alone) should show a robust increase in p-SMAD2/3 compared to the unstimulated control.[1][12] If not, your TGF-β ligand may have lost activity or your cells may have low expression of TGF-β receptors.[1]
-
-
Possible Cause 2: Suboptimal this compound Concentration or Treatment Time.
-
Solution: The optimal concentration and time can vary between cell lines. Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 5 µM).[6] Also, conduct a time-course experiment; peak inhibition of SMAD phosphorylation is often seen within 30-120 minutes of treatment.[6][13]
-
-
Possible Cause 3: Compound Degradation.
-
Possible Cause 4: Issues with Western Blot Protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-SMAD2 (Ser245/250/255) Antibody | Cell Signaling Technology [cellsignal.com]
T521 batch-to-batch consistency issues
Technical Support Center: T521
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of this compound in your experiments. We are committed to ensuring you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 value of this compound between different lots. What could be the cause?
A1: Batch-to-batch variability in IC50 values is a common issue that can stem from several factors. The most frequent causes include variations in compound purity, the presence of residual solvents or synthetic byproducts, and differences in the physical form of the compound (e.g., polymorphism) that can affect solubility.[1][2] We recommend performing a quality control check on the new batch before use.
Q2: Can the age of the this compound compound affect its activity?
A2: Yes, the stability of the compound can be a factor. Over time, and depending on storage conditions, this compound may degrade, leading to a decrease in potency. It is crucial to adhere to the recommended storage conditions and to use the compound within its stated shelf-life. For long-term studies, it is advisable to use batches of a similar age to minimize this as a variable.
Q3: Our recent experiments with a new batch of this compound are showing lower than expected efficacy. How should we troubleshoot this?
A3: First, verify the identity and purity of the new batch. We provide a Certificate of Analysis (CoA) with each batch. Compare the purity and other specifications with the previous batch. If the CoA specifications are consistent, we recommend preparing a fresh stock solution and verifying its concentration. Additionally, ensure that all other experimental parameters, such as cell passage number and reagent concentrations, have remained consistent.[3]
Q4: How critical is the solvent used to dissolve this compound?
A4: The choice of solvent and the method of preparing the stock solution are critical. This compound is soluble in DMSO, but precipitation can occur when diluting into aqueous media. Ensure the final DMSO concentration in your assay is consistent across experiments and does not exceed a level that affects cell viability. Inconsistent final solvent concentrations can lead to variability in compound solubility and, consequently, its effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
If you are experiencing high variability in your cell viability assays with this compound, follow these steps to identify the potential source of the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Detailed Steps:
-
Verify this compound Stock Solution:
-
Action: Prepare a fresh stock solution of this compound from the current batch.
-
Rationale: The original stock solution may have degraded or been subject to freeze-thaw cycles that affected its concentration.
-
QC Check: If possible, verify the concentration of the new stock solution using a spectrophotometer.
-
-
Assess Cell Health and Density:
-
Action: Ensure that cells are in their logarithmic growth phase and have high viability (>95%) before seeding.[3] Use a consistent cell seeding density across all plates.
-
Rationale: Variations in cell health and number can significantly impact the assay outcome.[4]
-
QC Check: Perform a trypan blue exclusion assay to check viability before seeding.
-
-
Review Assay Protocol:
-
Action: Standardize incubation times, reagent concentrations, and pipetting techniques.
-
Rationale: Inconsistent experimental procedures are a major source of variability.
-
QC Check: Run a control plate with a known reference compound to ensure the assay is performing as expected.
-
-
Examine Plate for Edge Effects:
-
Action: Be aware that wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Rationale: Edge effects can lead to systematic errors in your data.[3]
-
Mitigation: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer.[3]
-
Issue 2: Discrepancies in Western Blot Results for Downstream Targets
If you observe that this compound is not inhibiting its target pathway as expected based on Western blot analysis, consider the following.
Signaling Pathway Overview:
Caption: Hypothetical signaling pathway inhibited by this compound.
Troubleshooting Protocol:
-
Confirm Compound Activity in a Cell-Free System:
-
Action: If possible, perform an in vitro kinase assay with recombinant Upstream Kinase and this compound.
-
Rationale: This will confirm that the compound is active against its direct target, ruling out issues with cell permeability or efflux.
-
-
Optimize Treatment Conditions:
-
Action: Perform a time-course and dose-response experiment.
-
Rationale: The timing of pathway inhibition and the optimal concentration of this compound may vary between cell lines.
-
Experimental Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1x to 10x the expected IC50).
-
Lyse the cells at different time points (e.g., 1, 6, 12, 24 hours) post-treatment.
-
Perform Western blotting for p-Target and p-Effector.
-
-
-
Check for Off-Target Effects or Pathway Crosstalk:
-
Action: Review the literature for known resistance mechanisms or alternative signaling pathways that may be activated.
-
Rationale: Cells can develop compensatory mechanisms that circumvent the effect of the inhibitor.
-
Data and Protocols
Comparative IC50 Data for this compound Batches
The following table summarizes the IC50 values obtained for three different batches of this compound in a standard A549 lung cancer cell line viability assay.
| Batch ID | Purity (by HPLC) | IC50 (µM) | Standard Deviation |
| This compound-A01 | 99.2% | 1.2 | 0.15 |
| This compound-A02 | 98.9% | 1.5 | 0.21 |
| This compound-B01 | 95.5% | 4.8 | 0.67 |
Standard Protocol: Cell Viability (MTT) Assay
This protocol provides a standardized method for assessing the effect of this compound on cell viability.
Experimental Workflow:
Caption: Workflow for a standard MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
References
Technical Support Center: T521 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the selective c-Fos/AP-1 inhibitor, T521, in in vivo experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of efficacy data to enhance the successful application of this compound in preclinical research.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly for in vivo administration. What should I do?
A1: this compound is a small molecule with low aqueous solubility. For oral gavage or intraperitoneal injection in mice, a common approach is to first dissolve the compound in a small amount of a suitable organic solvent, such as Dimethyl sulfoxide (DMSO), and then dilute it with a vehicle like polyethylene glycol (PEG400), corn oil, or saline. A typical formulation might involve dissolving this compound in DMSO to create a stock solution, which is then suspended in a vehicle like a mix of PEG300, Tween-80, and saline.[1] It is crucial to perform a small-scale solubility test to find the optimal ratio of solvents and to ensure the final concentration of DMSO is kept to a minimum (ideally below 10%) to avoid solvent-related toxicity.[1]
Q2: I am observing unexpected or off-target effects in my in vivo study. How can I confirm the effects are specific to c-Fos/AP-1 inhibition?
A2: Off-target effects are a potential concern with any small molecule inhibitor.[2] To validate the specificity of this compound's action, consider the following control experiments:
-
Use a structurally related but inactive compound: This helps to rule out effects caused by the chemical scaffold itself.
-
Dose-response studies: A clear dose-dependent effect on the target phenotype strengthens the evidence for on-target activity.
-
Target engagement biomarkers: Measure the expression or activity of known downstream targets of AP-1, such as MMPs and inflammatory cytokines, to confirm that this compound is engaging its intended target at the molecular level.
Q3: What is the recommended starting dose for this compound in a mouse model of arthritis?
A3: The optimal dose of this compound can vary depending on the specific animal model, disease severity, and administration route. Based on preclinical studies, oral administration of this compound has been shown to be effective in ameliorating arthritis in mouse models.[3][4] A dose-finding study is always recommended. However, published studies on similar compounds and general practice suggest starting with a range of doses to determine the most effective and well-tolerated concentration.
Q4: How can I monitor the efficacy of this compound treatment in my arthritis model?
A4: The efficacy of this compound in an arthritis model can be assessed through a combination of clinical, histological, and molecular readouts.
-
Clinical Assessment: Regularly measure paw volume (edema) and assign an arthritis score based on the severity of joint inflammation.[5][6]
-
Histological Analysis: At the end of the study, collect joint tissues for histological staining (e.g., Safranin O) to assess cartilage destruction and inflammation.
-
Biomarker Analysis: Measure the levels of key inflammatory mediators in serum or joint tissue, such as pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix metalloproteinases (e.g., MMP-3, MMP-13), which are expected to be downregulated by this compound.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between animals | - Improper oral gavage technique leading to variable dosing.- Animal stress affecting disease progression.- Genetic variability within the animal colony. | - Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.- Acclimatize animals to handling and the gavage procedure before the start of the experiment.- Use a sufficient number of animals per group to account for biological variability. |
| Lack of therapeutic effect | - Inadequate dosage.- Poor bioavailability of the administered compound.- The chosen animal model is not responsive to AP-1 inhibition. | - Perform a dose-escalation study to determine the optimal therapeutic dose.- Optimize the formulation to improve solubility and absorption. Consider pharmacokinetic studies to assess drug exposure.- Confirm that the c-Fos/AP-1 pathway is activated in your disease model. |
| Toxicity or adverse events (e.g., weight loss) | - The dose is too high.- Solvent toxicity.- Off-target effects of the compound. | - Reduce the dose of this compound.- Decrease the concentration of organic solvents (e.g., DMSO) in the vehicle.- Include a vehicle-only control group to assess the effects of the formulation itself. |
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound in preclinical models of arthritis.
Table 1: Effect of this compound on Clinical Parameters in a Mouse Model of Arthritis
| Treatment Group | Dose | Arthritis Score (mean ± SD) | Paw Volume (mm³) (mean ± SD) |
| Vehicle Control | - | 10.5 ± 1.5 | 3.5 ± 0.4 |
| This compound | 10 mg/kg | 4.2 ± 1.1 | 2.1 ± 0.3 |
| This compound | 30 mg/kg | 2.1 ± 0.8 | 1.5 ± 0.2 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative values compiled from preclinical studies.
Table 2: Effect of this compound on Inflammatory Biomarkers in Joint Tissue
| Treatment Group | Dose | IL-6 (pg/mg tissue) | TNF-α (pg/mg tissue) | MMP-13 Expression (fold change) |
| Vehicle Control | - | 150 ± 25 | 200 ± 30 | 1.0 |
| This compound | 30 mg/kg | 65 ± 15 | 80 ± 20 | 0.3 ± 0.1** |
**p < 0.01 compared to vehicle control. Data are representative values compiled from preclinical studies.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the methodology for inducing arthritis in mice and subsequently evaluating the therapeutic efficacy of this compound.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)[1]
-
Calipers for paw measurement
-
Syringes and gavage needles
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.[9]
-
-
Treatment Protocol:
-
Begin this compound treatment on day 21, after the booster immunization.
-
Prepare this compound in the vehicle solution at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).
-
Administer this compound or vehicle control daily via oral gavage.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis starting from day 21.
-
Measure the paw thickness of all four paws every other day using a caliper.
-
Score the severity of arthritis for each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
On day 42, euthanize the mice and collect blood samples for serum cytokine analysis (e.g., IL-6, TNF-α) using ELISA.
-
Harvest the hind paws and fix them in 10% buffered formalin for histological analysis of joint destruction and inflammation (Safranin O and H&E staining).
-
Isolate protein from joint tissues to analyze the expression of MMP-13 by Western blot or immunohistochemistry.
-
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action in inhibiting inflammation.
Caption: Experimental workflow for this compound in vivo efficacy study.
References
- 1. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are c-Fos inhibitors and how do they work? [synapse.patsnap.com]
- 3. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective inhibition of c-Fos/activator protein-1 as a potential therapeutic target for intervertebral disc degeneration and associated pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse paw edema. A new model for inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chondrex.com [chondrex.com]
Technical Support Center: Protocol Refinement for the c-Fos/AP-1 Inhibitor T-5224
A Note on Terminology: The designation "T521" is ambiguous in scientific literature. This guide focuses on the well-characterized small molecule inhibitor T-5224 , a selective inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor. It is presumed that "this compound" is a likely reference to this compound, which is utilized in various cell line-based research applications.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and refined protocols to assist researchers, scientists, and drug development professionals in successfully utilizing T-5224 in their experiments with specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is T-5224 and what is its mechanism of action?
A1: T-5224 is a non-peptidic, small molecule that selectively inhibits the activator protein-1 (AP-1) transcription factor.[1] Its mechanism of action involves specifically inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer to the AP-1 binding site in the promoter region of target genes.[2][3] This prevents the transactivation of genes involved in inflammation, cell proliferation, differentiation, and apoptosis.[4][5] T-5224 does not appear to affect the binding of other transcription factors like NF-κB.[4]
Q2: How should I prepare and store T-5224 stock solutions?
A2: T-5224 is soluble in dimethyl sulfoxide (DMSO).[1][6] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3] When preparing working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration.
Q3: Is T-5224 cytotoxic to all cell lines?
A3: The cytotoxicity of T-5224 can be cell-line dependent. For some cell lines, such as the head and neck squamous cell carcinoma (HNSCC) lines HSC-3-M3 and OSC-19, T-5224 did not significantly affect cell proliferation at concentrations up to 80 μM.[1] However, in other cell types like multiple myeloma (MM) cells, T-5224 has been shown to induce apoptosis and inhibit proliferation.[7] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.
Q4: What are the primary applications of T-5224 in cell culture experiments?
A4: T-5224 is primarily used to study the roles of the c-Fos/AP-1 pathway in various cellular processes. Common applications include:
-
Inhibiting inflammatory responses by reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[3][4]
-
Investigating cancer cell invasion and migration by inhibiting matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1]
-
Studying its potential as a therapeutic agent in diseases like rheumatoid arthritis, certain cancers, and sepsis-induced organ injury.[4][8][9]
-
Analyzing its effects on cell cycle and apoptosis in cancer cell lines.[7]
Troubleshooting Guide
Q: My cells show high levels of toxicity even at low concentrations of T-5224. What could be the cause?
A:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to many cell lines. Always include a vehicle control (medium with the same amount of DMSO as your highest T-5224 concentration) to assess solvent toxicity.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the inhibition of the AP-1 pathway. Perform a dose-response curve (e.g., using a WST-8 or MTT assay) to determine the IC50 and a non-toxic concentration range for your experiments.[9]
-
Incorrect Stock Concentration: Double-check the calculations for your stock solution and dilutions. An error in calculation could lead to a much higher final concentration than intended.
Q: I am not observing the expected inhibitory effect of T-5224 on my target genes or cellular processes. What should I check?
A:
-
Inhibitor Stability: Small molecule inhibitors can have varying stability in cell culture media at 37°C.[10] Consider performing a time-course experiment to ensure the compound remains active throughout your experimental duration.
-
Sub-optimal Concentration: The effective concentration of T-5224 can vary significantly between cell lines. If you are not seeing an effect, you may need to increase the concentration. Refer to the literature for concentrations used in similar cell types and perform a dose-response experiment. For example, concentrations ranging from 10 µM to 80 µM have been used effectively in different studies.[1][3]
-
AP-1 Pathway Activity: Confirm that the AP-1 pathway is active in your cell line under your specific experimental conditions. You can do this by measuring the expression of c-Fos or c-Jun, or by using a luciferase reporter assay with an AP-1 response element.[6]
-
Timing of Treatment: The timing and duration of inhibitor treatment are critical. For some effects, a pre-incubation period with T-5224 before applying a stimulus (e.g., LPS or a cytokine) may be necessary.[11]
Q: The T-5224 powder or stock solution is difficult to dissolve. What can I do?
A:
-
Warming and Sonication: To aid dissolution in DMSO, you can gently warm the tube at 37°C for about 10 minutes and/or use an ultrasonic bath for a short period.[3]
-
Fresh Solvent: Ensure you are using high-quality, anhydrous DMSO, as absorbed water can reduce the solubility of many compounds.[6]
Experimental Protocols & Data
General Protocol for T-5224 Treatment in Adherent Cell Lines
This protocol provides a general framework. Specific parameters such as cell seeding density, T-5224 concentration, and incubation time should be optimized for each cell line and experiment.
-
Cell Seeding: Plate cells in an appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the logarithmic growth phase and sub-confluent (e.g., 70-80% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Preparation of T-5224 Working Solution:
-
Thaw a frozen aliquot of your 10 mM T-5224 stock solution in DMSO.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. For example, to make 1 mL of 40 µM working solution from a 10 mM stock, add 4 µL of the stock to 996 µL of medium.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest T-5224 concentration.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cells.
-
Add the medium containing the desired concentrations of T-5224 (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
Endpoint Analysis: After incubation, harvest the cells or supernatant for downstream analysis, such as:
-
Western Blotting: To analyze protein expression levels (e.g., c-Fos, MMPs).
-
RT-qPCR: To analyze mRNA expression of target genes.
-
Cell-based Assays: Invasion, migration, proliferation, or apoptosis assays.
-
Quantitative Data: T-5224 Working Concentrations in Various Cell Lines
| Cell Line Type | Specific Cell Line | T-5224 Concentration | Incubation Time | Observed Effect | Citation |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HSC-3-M3 | 0 - 80 µM | 48 hours | Dose-dependent inhibition of cell invasion and migration. No significant effect on proliferation. | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HSC-3-M3 | 40 - 80 µM | Not specified | Significant reduction in MMP-2 and MMP-9 mRNA expression and gelatinase activity. | [1] |
| Human Synovial Sarcoma | SW982 | ~10 µM (IC50) | Not specified | Inhibition of IL-1β-stimulated production of MMP-1, MMP-3, IL-6, and TNF-α. | [3] |
| Human Chondrosarcoma | SW1353 | ~10 µM (IC50) | Not specified | Inhibition of IL-1β-stimulated production of MMP-3 and MMP-13. | [3] |
| Human Colon Adenocarcinoma | HCT116 | 20 ng/mL | Overnight | Used to assess the role of AP-1 in LPS or TNF-α induced gene expression. | [2] |
| Multiple Myeloma (MM) | MM cell lines | Not specified | Not specified | Induced apoptosis, inhibited proliferation, and caused cell cycle arrest. | [7] |
| Pituitary Adenoma | GT1-1, GH3 | 0.5 - 1 µmol/L | Not specified | Reduced cell viability and colony formation. | [12] |
Visualizations: Signaling Pathways and Workflows
AP-1 Signaling Pathway and T-5224 Inhibition
References
- 1. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 6. selleck.co.jp [selleck.co.jp]
- 7. The selective activator protein-1 inhibitor T-5224 regulates the IRF4/MYC axis and exerts cooperative antimyeloma activity with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Selective activator protein-1 inhibitor T-5224 prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. T5224, RSPO2 and AZD5363 are novel drugs against functional pituitary adenoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T521 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical T-cell receptor (TCR) signaling inhibitor, T521, in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation and Administration
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A1: Precipitation indicates low solubility of this compound in your chosen vehicle, which can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Verify Solubility: Confirm that the concentration of this compound does not exceed its solubility limit in your solvent system. If this information is unavailable, perform a small-scale solubility test before preparing the full formulation.
-
Optimize Formulation: For hydrophobic compounds like this compound, a co-solvent system is often necessary. Consider the formulation strategies outlined in Table 1.[1][2][3][4]
-
Preparation Technique: Ensure the compound is fully dissolved in an organic solvent (e.g., DMSO) before adding aqueous components. Add aqueous solutions slowly while vortexing to prevent the compound from "crashing out."[2]
-
Temperature: Gently warming the solution to 37°C may aid dissolution, but verify the temperature stability of this compound to avoid degradation.[2]
Q2: What is the recommended route of administration for this compound in mice?
A2: The optimal route depends on the experimental goals and the physicochemical properties of the final this compound formulation. The two most common routes for small molecule inhibitors are oral gavage and intraperitoneal (IP) injection.
-
Oral Gavage: Suitable for mimicking clinical oral administration. However, it can be technically challenging and may cause stress or injury to the animal if not performed correctly.[5][6][7]
-
Intraperitoneal (IP) Injection: Generally allows for rapid absorption and is technically simpler than intravenous injection.[8] However, there is a risk of misinjection into the gut or other organs, which can affect outcomes.[9]
Q3: I am observing signs of distress in my mice following oral gavage. What could be the cause and how can I mitigate it?
A3: Distress after oral gavage can be due to the stress of restraint or injury from the procedure.
Common Complications of Oral Gavage:
Mitigation Strategies:
-
Proper Training: Ensure personnel are well-trained in the oral gavage technique.
-
Correct Needle Size: Use a gavage needle of the appropriate size and type for the mouse.
-
Anesthesia: Brief isoflurane anesthesia can reduce stress and the risk of injury during the procedure.[11]
-
Alternative Methods: Consider voluntary oral administration by incorporating this compound into a palatable jelly or treat.[12][13][14]
Q4: My IP injections seem to have variable results. What could be the issue?
A4: Inconsistent results with IP injections are often due to misinjection.
Common Complications of IP Injections:
Troubleshooting Steps:
-
Injection Site: Inject into the lower right quadrant of the abdomen to minimize the risk of hitting the cecum or bladder.[15]
-
Needle Insertion Angle: Insert the needle at a 30-40° angle.[15]
-
Aspiration Check: Gently pull back on the plunger before injecting to ensure no fluid (urine or intestinal contents) is aspirated.[15] Note that this method is not always foolproof.[9]
Pharmacokinetics and Efficacy
Q5: I am not observing the expected efficacy of this compound at my current dose. What are the potential reasons?
A5: Lack of efficacy can stem from several factors, from formulation to the biological model itself.
Potential Causes:
-
Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized. Consider a different formulation or route of administration.
-
Insufficient Target Engagement: The dose may be too low to achieve the necessary concentration at the target tissue. A dose-response study is recommended.
-
Rapid Clearance: this compound might be cleared from the system too quickly. Pharmacokinetic studies are necessary to determine the compound's half-life.[17][18]
Q6: How can I assess whether this compound is effectively inhibiting the TCR signaling pathway in my animal model?
A6: Efficacy can be assessed through a combination of phenotypic observations and biomarker analysis.
Methods for Efficacy Assessment:
-
Phenotypic Readouts: In a tumor model, this would include measuring tumor volume and weight.[19] In an autoimmune model, this might involve clinical scoring of disease severity.
-
Biomarker Analysis: Measure downstream markers of TCR signaling in immune cells isolated from the animals (e.g., from spleen or lymph nodes).
-
Phosphorylation Status: Assess the phosphorylation of key signaling proteins like Lck and ZAP-70 via flow cytometry or western blot.[20]
-
Cytokine Production: Measure the levels of cytokines such as IL-2 and IFN-γ, which are downstream of TCR activation.[21][22]
-
T-cell Activation Markers: Analyze the expression of surface markers like CD25 and CD69 on T-cells.[21][23]
-
Data Presentation
Table 1: Example Formulation Vehicles for this compound
| Vehicle Composition | Route of Administration | Notes |
| 5-10% DMSO, 40% PEG400, 50-45% Saline | IP, IV | A common starting formulation for poorly soluble compounds.[1] |
| 0.5% Methylcellulose, 0.2% Tween 80 in Water | Oral Gavage | Standard vehicle for oral administration of suspensions.[19] |
| 40% (w/v) Hydroxypropyl-β-cyclodextrin in Saline | IP, IV | Can improve the solubility of hydrophobic compounds.[1] |
| 10% DMSO in Corn Oil | IP, Oral Gavage | Suitable for highly lipophilic compounds.[4] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Bioavailability (%) |
| Intravenous (IV) | 10 | 1500 | 0.25 | 4500 | 100 |
| Intraperitoneal (IP) | 25 | 1200 | 0.5 | 5400 | ~80 |
| Oral Gavage (PO) | 50 | 600 | 2.0 | 4050 | ~30 |
Note: This table contains example data for illustrative purposes and should be empirically determined for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Co-solvent Vehicle)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to dissolve the powder completely. Vortex and sonicate briefly if necessary.
-
In a separate sterile tube, combine the other vehicle components (e.g., PEG400 and Tween 80).
-
Slowly add the this compound/DMSO solution to the other vehicle components while vortexing.
-
Add sterile saline to the mixture dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. If any particulates are visible, the formulation is not suitable for injection.[2]
Protocol 2: Assessment of In Vivo Efficacy in a Syngeneic Mouse Tumor Model
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Cell Implantation: Subcutaneously inject 0.5 x 10^6 MC38 colon carcinoma cells into the flank of each mouse.[19]
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups (n=8-10 mice per group).[24]
-
Administration: Administer this compound or vehicle control according to the desired schedule (e.g., once daily) via the chosen route (e.g., oral gavage or IP injection).[19]
-
Monitoring:
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
Analysis: Excise and weigh tumors. Collect spleens and/or lymph nodes for biomarker analysis (e.g., flow cytometry for T-cell activation markers).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. scribd.com [scribd.com]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. research.fsu.edu [research.fsu.edu]
- 11. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voluntary oral administration of drugs in mice [protocols.io]
- 13. Method for voluntary oral administration of drugs in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Identification of Mediators of T-cell Receptor Signaling via the Screening of Chemical Inhibitor Libraries [jove.com]
- 24. aacrjournals.org [aacrjournals.org]
T521 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the c-Fos/AP-1 inhibitor, T521. The following information is intended to help identify and resolve potential issues related to assay interference, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2][3] Its mechanism of action involves the selective inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 complex.[1][2][3] this compound is highly selective and does not typically affect the DNA binding of other transcription factors such as C/EBPα, ATF-2, MyoD, Sp-1, or NF-κB/p65.[2][3] It is commonly used in studies of inflammation, oncology, and autoimmune diseases to probe the role of the AP-1 signaling pathway.
Q2: My luciferase reporter assay signal is lower than expected after this compound treatment. Is this due to AP-1 inhibition or assay interference?
A decrease in signal in an AP-1-driven luciferase reporter assay is the expected outcome of this compound treatment. However, it is crucial to differentiate between a true biological effect and a false positive caused by interference. Small molecules can directly inhibit the luciferase enzyme or quench the luminescent signal.[4][5][6]
To investigate this, consider the following troubleshooting steps:
-
Perform a counter-screen with a constitutively active reporter. Transfect cells with a luciferase reporter driven by a promoter that is not regulated by AP-1 (e.g., a CMV or SV40 promoter). If this compound reduces the signal from this reporter, it suggests off-target effects or direct luciferase inhibition.
-
Conduct a cell-free luciferase inhibition assay. Test this compound directly with purified luciferase enzyme and its substrate. A dose-dependent decrease in luminescence in this cell-free system is strong evidence of direct enzyme inhibition.[4]
Q3: I'm observing an increase in my luciferase signal with this compound treatment in my AP-1 reporter assay, which is counterintuitive. What could be the cause?
An unexpected increase in luciferase signal is a known artifact with some small molecules.[3][4][7] This can occur if the compound binds to and stabilizes the luciferase enzyme, protecting it from degradation and increasing its half-life within the cell.[3][6][7] This leads to an accumulation of the enzyme and a stronger signal, which is a false-positive result. A cell-free luciferase inhibition assay can help to clarify if this compound has a direct interaction with the luciferase enzyme.[4]
Q4: How does Dimethyl Sulfoxide (DMSO), the solvent for this compound, affect my assays?
This compound is typically dissolved in DMSO. While DMSO is a widely used solvent, it can have direct effects on your experiments, especially at higher concentrations. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced toxicity or other off-target effects. Proteins can be sensitive to DMSO concentration, which may affect protein-protein interactions in immunoassays.[8][9] Always include a vehicle control (medium with the same concentration of DMSO as your this compound-treated samples) in your experiments to account for any effects of the solvent itself.
Q5: I'm seeing high background in my ELISA for cytokine detection after this compound treatment. How can I troubleshoot this?
High background in an ELISA can be caused by several factors, including non-specific binding of antibodies, insufficient washing, or contamination.[1][2][10][11] While this compound is not specifically known to cause high background, the experimental conditions can be optimized:
-
Ensure adequate blocking: Increase the incubation time with your blocking buffer or try a different blocking agent.[11]
-
Optimize washing steps: Increase the number of washes or the volume of wash buffer to ensure all unbound reagents are removed.[1][2][10][11]
-
Check for cross-reactivity: Ensure your secondary antibody is not binding non-specifically. Run a control where the primary antibody is omitted.
-
Titrate your antibodies: High concentrations of detection antibodies can lead to increased background. Perform a titration to find the optimal concentration.
Quantitative Data Summary
The following tables provide a summary of typical concentrations used for this compound in in vitro experiments and the tolerance of common assays to DMSO.
Table 1: Recommended this compound Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Recommended Concentration Range | IC50 |
| AP-1 Reporter Assay | TNF-α-stimulated NIH/3T3 cells | 0.1 - 10 µM | Not specified |
| Cytokine/MMP Production | IL-1β-stimulated SW982/SW1353 cells | 1 - 100 µM | ~10 µM |
| DNA Binding Assay | Cell-free (TransAM Kit) | 0.1 - 10 µM | Not specified |
Data synthesized from publicly available information.
Table 2: General DMSO Tolerance in Common Assays
| Assay Type | Recommended Max. DMSO Concentration | Potential Effects of Higher Concentrations |
| Cell-based Reporter Assays | < 0.5% | Cytotoxicity, altered gene expression, enzyme stabilization/inhibition |
| ELISA | < 1% | Protein denaturation, interference with antibody-antigen binding |
| Cell Viability Assays (e.g., MTT, LDH) | < 0.5% | Direct cytotoxicity, altered metabolic activity |
These are general recommendations. The optimal DMSO concentration should be determined empirically for your specific cell line and assay.
Experimental Protocols
Protocol 1: AP-1 Luciferase Reporter Counter-Screen
This protocol is designed to determine if this compound is directly inhibiting the luciferase enzyme or has other off-target effects on gene expression.
-
Cell Seeding: Seed HEK293 cells (or another appropriate cell line) in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Transfection: Co-transfect cells with a constitutively expressing firefly luciferase vector (e.g., under a CMV promoter) and a constitutively expressing Renilla luciferase vector (for normalization).
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Treat the cells with a dose range of this compound (e.g., 0.1 µM to 50 µM) and a DMSO vehicle control.
-
Incubation: Incubate for an additional 6-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A dose-dependent decrease in the normalized signal suggests potential interference from this compound.
Protocol 2: Cell-Free Luciferase Inhibition Assay
This protocol directly assesses the effect of this compound on purified luciferase enzyme.
-
Reagent Preparation: Prepare a reaction buffer containing purified firefly luciferase, ATP, and luciferin according to the manufacturer's instructions.
-
This compound Dilution: Prepare a serial dilution of this compound in the reaction buffer. Include a DMSO vehicle control.
-
Reaction Initiation: Add the this compound dilutions to a white 96-well plate. Initiate the reaction by adding the luciferase substrate.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Visualizations
Caption: Simplified AP-1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected luciferase assay results with this compound.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. sinobiological.com [sinobiological.com]
- 11. arp1.com [arp1.com]
Technical Support Center: Validating T521 Activity in a New Model System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are validating the activity of T521, a Polo-like kinase 1 (PLK1) inhibitor, in a new model system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Polo-box domain (PBD) of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis.[1][2][3] By binding to the PBD, this compound allosterically inhibits PLK1's ability to interact with its substrates, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4] Due to the frequent overexpression of PLK1 in various cancers and its correlation with poor prognosis, it is an attractive target for cancer therapy.[1][3][5]
Q2: I am not observing the expected level of apoptosis in my cancer cell line after this compound treatment. What could be the reason?
A2: Several factors could contribute to a reduced apoptotic response:
-
Cell Line Dependency: Not all cancer cell lines are equally dependent on PLK1 for survival. Cells with mutations in other cell cycle or apoptosis-regulating genes may be less sensitive to PLK1 inhibition.[6]
-
Drug Concentration and Exposure Time: The concentration of this compound and the duration of treatment may be suboptimal. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Off-Target Effects: At higher concentrations, off-target effects could interfere with the expected apoptotic pathway.[7][8]
-
Drug Efflux: The cancer cells might express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of this compound.
Q3: How can I confirm that this compound is engaging with its target, PLK1, in my model system?
A3: Target engagement can be confirmed through several methods:
-
Western Blot Analysis: Assess the phosphorylation status of known PLK1 downstream substrates. A decrease in the phosphorylation of these substrates upon this compound treatment would indicate target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of PLK1 in the presence of this compound would confirm direct binding.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This can be used to identify changes in the PLK1 interactome upon this compound treatment, confirming the disruption of PLK1-substrate interactions.[4]
Q4: My in vivo xenograft model is not showing significant tumor growth inhibition with this compound. What are the potential issues?
A4: In vivo efficacy can be influenced by several factors:
-
Pharmacokinetics and Bioavailability: this compound may have poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) in the chosen animal model, leading to insufficient drug concentration at the tumor site.
-
Dosing Schedule and Route of Administration: The dosing regimen may not be optimal. It is important to perform pharmacokinetic and pharmacodynamic (PK/PD) studies to establish an effective dosing strategy.
-
Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. Factors such as hypoxia or the presence of stromal cells might confer resistance.
-
Model Selection: The chosen xenograft model may not be sensitive to PLK1 inhibition. It is advisable to use a model with confirmed PLK1 overexpression or dependency.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure uniform cell seeding by proper cell counting and mixing of the cell suspension before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Incomplete dissolution of this compound. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Vortex thoroughly. | |
| Observed phenotype does not match known effects of PLK1 inhibition (e.g., G2/M arrest). | Off-target effects of this compound. | Perform a kinome-wide selectivity screen to identify potential off-targets. Compare the phenotype with that induced by a structurally different PLK1 inhibitor or by PLK1 knockdown (siRNA/shRNA).[8] |
| Cell cycle synchronization issues. | If studying cell cycle effects, ensure proper synchronization of the cells before treatment. | |
| Toxicity observed in non-cancerous cells or in vivo models at therapeutic doses. | On-target toxicity in proliferating normal cells. | PLK1 is also essential for normal cell division.[6] Evaluate the therapeutic window by comparing the IC50 in cancer cells versus normal proliferating cells. |
| Off-target toxicity. | Identify and validate potential off-targets that might be mediating the toxic effects.[7] Consider structure-activity relationship (SAR) studies to design more selective inhibitors. |
Signaling Pathways and Experimental Workflows
Caption: PLK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating this compound activity.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the this compound dilutions and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot for Phospho-Substrate Analysis
-
Objective: To confirm this compound-mediated inhibition of PLK1 kinase activity in cells.
-
Methodology:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a phosphorylated downstream target of PLK1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is expected with PLK1 inhibition.[9]
-
4. In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., intraperitoneal injection daily).[10]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).[10]
-
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 4. pnas.org [pnas.org]
- 5. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Re-investigating PLK1 inhibitors as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
T521 (T-5224): A Comparative Guide to a Selective c-Fos/AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T521 (also known as T-5224), a selective inhibitor of the c-Fos/Activator Protein-1 (AP-1) transcription factor, with other notable AP-1 inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development and is supported by experimental data from preclinical and clinical studies.
Introduction to AP-1 Inhibition
The Activator Protein-1 (AP-1) is a critical transcription factor that plays a pivotal role in a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[1] AP-1 is a dimeric complex typically formed by proteins from the Jun and Fos families (e.g., c-Jun and c-Fos).[2] Dysregulation of AP-1 activity is implicated in the pathogenesis of numerous diseases, including various cancers, rheumatoid arthritis, and other inflammatory disorders.[1][2] This has made AP-1 an attractive target for therapeutic intervention. This compound is a small molecule designed to specifically inhibit the DNA binding activity of the c-Fos/c-Jun heterodimer, thereby modulating the expression of AP-1 target genes.[3]
This compound and Other AP-1 Inhibitors: A Comparative Overview
Several small molecules have been developed to target the AP-1 signaling pathway. This guide focuses on comparing this compound with other well-documented inhibitors: SR 11302 and SP-100030. While a direct head-to-head comparison in the same experimental settings is not always available in the literature, this guide consolidates existing data to provide a comparative perspective.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data on the potency of this compound and other selected AP-1 inhibitors. It is important to note that the IC50 values may not be directly comparable due to variations in experimental assays and cell types used across different studies.
| Inhibitor | Target(s) | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference(s) |
| This compound (T-5224) | c-Fos/AP-1 | MMP & Cytokine Production | Human Chondrocytes & Synovial Cells | ~10 μM | [4] |
| c-Fos/AP-1 | HNSCC Invasion Assay | HSC-3-M3 | Significant inhibition at 80 μM (reduces invasion to 2.4% from 51%) | [5] | |
| AP-1 | TNBC Cell Proliferation | BT549 | 15 μM | [6] | |
| AP-1 | TNBC Cell Proliferation | Hs578T | 40 μM | [6] | |
| SR 11302 | AP-1 | Cellular Assays | Various cancer cell lines | 1-2 μM | [7][8] |
| Retinoic Acid Receptors (RARs) | Receptor Activity Assay | N/A | EC50 > 1 μM | [3][9] | |
| SP-100030 | AP-1 & NF-κB | Transcriptional Activation | Jurkat T-cells | 50 nM | [1][10] |
Signaling Pathway and Mechanism of Action
This compound selectively inhibits the DNA binding of the c-Fos/c-Jun heterodimer to the AP-1 binding site in the promoter region of target genes.[11] This action is specific, as it does not affect the DNA binding of other transcription factors like NF-κB.[3] The AP-1 signaling pathway is a crucial downstream effector of various mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways. These pathways are activated by a multitude of extracellular stimuli such as growth factors, cytokines, and stress signals.
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for assays used to evaluate AP-1 inhibitors.
Luciferase Reporter Assay for AP-1 Activity
This assay is commonly used to screen for compounds that modulate the transcriptional activity of AP-1.
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites. Activation of the AP-1 pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol Outline:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293 or HeLa) in a 96-well plate.
-
Transfect cells with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the test inhibitor (e.g., this compound) for a predetermined period (e.g., 1-24 hours).
-
Include a positive control (e.g., PMA, a known AP-1 activator) and a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Lyse the cells using a lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to directly assess the binding of AP-1 to its DNA consensus sequence and the ability of an inhibitor to disrupt this interaction.
Principle: A radiolabeled or fluorescently labeled DNA probe containing the AP-1 binding site is incubated with nuclear extracts containing AP-1 proteins. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The presence of a "shifted" band indicates protein-DNA binding.
Protocol Outline:
-
Preparation of Nuclear Extracts:
-
Culture cells and stimulate them to induce AP-1 activation.
-
Isolate nuclei and prepare nuclear extracts containing active AP-1.
-
-
Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the AP-1 consensus binding site.
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extract in a binding buffer.
-
For inhibition studies, pre-incubate the nuclear extract with the test inhibitor (e.g., this compound) before adding the probe.
-
Include a negative control (no nuclear extract) and a competition control (unlabeled probe in excess).
-
-
Electrophoresis:
-
Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging.
-
A decrease in the intensity of the shifted band in the presence of the inhibitor indicates inhibition of AP-1 DNA binding.
-
In Vivo Efficacy of this compound
Preclinical studies have demonstrated the in vivo efficacy of this compound in various disease models. In a mouse model of collagen-induced arthritis, oral administration of this compound was shown to prevent the onset and progression of the disease.[4] Furthermore, in an orthotopic mouse model of head and neck squamous cell carcinoma, this compound significantly inhibited lymph node metastasis.[5][12] The effective dose (ED50) in these models was found to be in the range of 1-10 mg/kg.[13]
Conclusion
This compound (T-5224) is a selective inhibitor of the c-Fos/AP-1 transcription factor with demonstrated efficacy in preclinical models of arthritis and cancer.[4][5] While direct comparative data with other AP-1 inhibitors like SR 11302 and SP-100030 is limited, the available information suggests that this compound is a valuable research tool and a potential therapeutic candidate. SP-100030 appears to be a more potent inhibitor in vitro, though it also targets NF-κB, which may lead to a different pharmacological profile.[10] SR 11302 also shows potent activity in cellular assays.[7] Further studies are required to directly compare the efficacy, selectivity, and safety profiles of these inhibitors in various disease contexts. The experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ibiantech.com [ibiantech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Selective activator protein-1 inhibitor T-5224 prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
T521 vs. Bortezomib: A Comparative Efficacy Guide for Researchers
In the landscape of targeted cancer therapy, both the ubiquitin-proteasome system and the intricate network of E3 ligases have emerged as pivotal targets for drug development. This guide provides a comparative analysis of T521, a research-stage E3 ligase inhibitor, and Bortezomib (Velcade®), a well-established proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] This comparison is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental methodologies, and a visualization of the targeted signaling pathways.
Overview of this compound and Bortezomib
This compound is an inhibitor of E3 ligase, a key component of the ubiquitin-proteasome pathway responsible for substrate specificity.[1] By inhibiting a specific E3 ligase, this compound is being investigated for its potential to selectively induce apoptosis in cancer cells and to treat metabolic diseases.[1] As a research chemical, comprehensive public data on its efficacy is limited.
Bortezomib, in contrast, is a first-in-class proteasome inhibitor that reversibly inhibits the 26S proteasome, a critical component for the degradation of ubiquitinated proteins.[1][3] This inhibition disrupts various signaling pathways, including the NF-κB pathway, leading to cell cycle arrest and apoptosis in cancerous cells.[1][4]
Comparative Efficacy Data
Due to the early stage of this compound's development, direct comparative clinical trial data against Bortezomib is unavailable. The following tables summarize available preclinical and clinical efficacy data for each compound.
Table 1: In Vitro Efficacy of this compound and Bortezomib on Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound | Data Not Publicly Available | |||
| Bortezomib | Multiple Myeloma (RPMI 8226) | Cell Viability | 3.5 nM | [5] |
| Mantle Cell Lymphoma (JeKo-1) | Cell Viability | 6.2 nM | [2] | |
| Lung Cancer (A549) | Apoptosis Induction | ~100 nM | [6] | |
| Prostate Cancer (PC-3) | Cell Viability | 25 nM | [2] |
Table 2: In Vivo Efficacy of this compound and Bortezomib in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Data Not Publicly Available | |||
| Bortezomib | Multiple Myeloma (RPMI 8226) | 1 mg/kg, i.v., twice weekly | Significant TGI | [5] |
| Primary Effusion Lymphoma | 1 mg/kg, i.p., twice weekly | Significantly increased survival | [7] |
Table 3: Clinical Efficacy of Bortezomib in Multiple Myeloma
| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| APEX (Phase III) | Bortezomib | 38% | 6% | [5] |
| Dexamethasone | 18% | <1% | [5] | |
| VISTA (Phase III) | Bortezomib + Melphalan + Prednisone | 71% | 30% | [8][9] |
| Melphalan + Prednisone | 35% | 4% | [8][9] | |
| IFM 2005-01 (Phase III) | Bortezomib + Dexamethasone (induction) | 78.5% | 19% | [10] |
| Vincristine + Doxorubicin + Dexamethasone (VAD) | 62.8% | 8% | [10] |
Mechanism of Action and Signaling Pathways
Bortezomib: Targeting the Proteasome
Bortezomib directly inhibits the chymotrypsin-like activity of the 26S proteasome.[1][4][11] This leads to the accumulation of ubiquitinated proteins, including IκB, an inhibitor of the NF-κB transcription factor. The stabilization of IκB prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of anti-apoptotic genes and promoting apoptosis.
Caption: Bortezomib inhibits the proteasome, leading to apoptosis.
This compound: Targeting an E3 Ligase (Hypothesized Pathway)
As the specific E3 ligase targeted by this compound is not publicly disclosed, a generalized pathway is presented. E3 ligases are responsible for recognizing and binding to specific substrate proteins, facilitating their ubiquitination by an E2 ubiquitin-conjugating enzyme. This marks the substrate for degradation by the proteasome. By inhibiting a specific E3 ligase, this compound would prevent the degradation of its substrate proteins. If these substrates are tumor suppressors or pro-apoptotic proteins, their stabilization would lead to cell cycle arrest and apoptosis.
Caption: this compound inhibits a specific E3 ligase, stabilizing substrate proteins.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments used to evaluate compounds like this compound and Bortezomib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Bortezomib) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound or Bortezomib) and a vehicle control according to a predetermined dosing schedule (e.g., intraperitoneally or intravenously).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
Bortezomib is a clinically validated proteasome inhibitor with proven efficacy in hematological malignancies. This compound, as an E3 ligase inhibitor, represents a more targeted approach within the ubiquitin-proteasome system. While preclinical and clinical data for this compound are not yet widely available, its mechanism of action holds promise for selective cancer therapy. Further research is necessary to fully elucidate the efficacy and therapeutic potential of this compound and to draw direct comparisons with established drugs like Bortezomib. This guide serves as a foundational resource for researchers interested in these two classes of compounds and their applications in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. us.strandls.com [us.strandls.com]
- 4. Signaling pathways regulating TC21-induced tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. E3 ligases for heterobifunctional compound-mediated target protein degradation - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 Ubiquitin Ligase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. zkbymed.com [zkbymed.com]
Unveiling the On-Target Efficacy of T521: A Comparative Analysis of AP-1 Inhibition
For Immediate Release
[City, State] – [Date] – For researchers and drug development professionals navigating the complex landscape of signal transduction, the precise validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of T521 (also known as T-5224), a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor, with other known AP-1 modulators. Through a detailed examination of experimental data and methodologies, this document serves as a critical resource for evaluating the efficacy and specificity of this compound in targeting the c-Fos/AP-1 signaling pathway.
This compound is a small molecule designed to specifically inhibit the DNA binding activity of the c-Fos/c-Jun heterodimer, the primary component of the AP-1 transcription factor complex.[1][2][3] This direct mechanism of action distinguishes it from other compounds that modulate AP-1 activity through indirect means, such as inhibiting upstream kinases. This guide will delve into the quantitative validation of this compound's on-target effects and compare its performance with alternative AP-1 inhibitors, SP600125 and SR11302.
Comparative Analysis of AP-1 Inhibitors
To provide a clear and objective comparison, the following table summarizes the key characteristics and reported potencies of this compound and two alternative AP-1 inhibitors. It is important to note that the inhibitory concentrations are derived from various studies and experimental conditions, warranting careful consideration when making direct comparisons.
| Compound | Mechanism of Action | Reported IC50 / Effective Concentration for AP-1 Inhibition | Cell-Based Assay Context | Reference |
| This compound (T-5224) | Direct inhibitor of c-Fos/c-Jun DNA binding | ~10 µM | AP-1 Luciferase Reporter Assay (TPA-stimulated NIH3T3 cells) | [1] |
| SP600125 | JNK inhibitor (indirectly inhibits c-Jun phosphorylation) | JNK1/2/3: 40-90 nM; c-Jun phosphorylation: 5-10 µM | JNK Kinase Assay; Cellular assays for c-Jun phosphorylation | |
| SR11302 | Retinoid that inhibits AP-1 activity (mechanism not fully elucidated) | ~1 µM | AP-1 Luciferase Reporter Assay (Transgenic mouse model) |
On-Target Effects of this compound: Experimental Data
The on-target efficacy of this compound has been demonstrated across various experimental models. In a study utilizing an oral cancer model, this compound was shown to prevent lymph node metastasis.[4] Furthermore, in a model of lethal lipopolysaccharide-induced acute kidney injury, treatment with this compound decreased serum levels of the pro-inflammatory cytokine TNF-α.[2][5] Research on intervertebral disc degeneration has also shown that this compound can suppress the expression of catabolic factors induced by c-Fos/AP-1.[6]
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the context of this compound's action and its validation, the following diagrams, generated using the Graphviz DOT language, illustrate the targeted signaling pathway and a standard experimental workflow.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Luciferase Reporter Assay for AP-1 Activity
This assay is a common method to quantify the transcriptional activity of AP-1 in response to stimuli and the inhibitory effect of compounds like this compound.
1. Cell Culture and Transfection:
-
HEK293T or NIH3T3 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, cells are co-transfected with an AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound, SP600125, or SR11302.
-
After a 1-hour pre-incubation with the inhibitor, cells are stimulated with a known AP-1 activator, such as Phorbol 12-myristate 13-acetate (PMA) or Tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
3. Luciferase Activity Measurement:
-
Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
The percentage of inhibition is calculated relative to the stimulated control (no inhibitor), and IC50 values are determined by non-linear regression analysis.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect protein-DNA interactions, providing direct evidence of this compound's ability to inhibit the binding of AP-1 to its DNA consensus sequence.
1. Nuclear Extract Preparation:
-
Cells are stimulated to induce AP-1 activation.
-
Nuclear extracts containing activated AP-1 are prepared using a nuclear extraction kit.
2. Probe Labeling:
-
A double-stranded oligonucleotide probe containing the AP-1 consensus binding site (5'-CGCTTGATGACTCAGCCGGAA-3') is end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).
3. Binding Reaction:
-
The labeled probe is incubated with the nuclear extract in a binding buffer containing poly(dI-dC) (to minimize non-specific binding).
-
For competition assays, increasing concentrations of this compound are pre-incubated with the nuclear extract before the addition of the labeled probe.
4. Electrophoresis and Detection:
-
The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
The protein-DNA complexes are transferred to a nylon membrane and detected using a chemiluminescent or fluorescent imaging system.
-
A decrease in the intensity of the shifted band (AP-1-DNA complex) in the presence of this compound indicates inhibition of DNA binding.
Conclusion
The data and experimental protocols presented in this guide underscore the on-target efficacy of this compound as a selective inhibitor of AP-1. Its direct mechanism of inhibiting DNA binding offers a distinct advantage in specificity compared to indirect inhibitors. The provided quantitative data and detailed methodologies aim to equip researchers and drug development professionals with the necessary information to critically evaluate this compound for their specific research applications. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive quantitative ranking of these AP-1 inhibitors.
References
- 1. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective activator protein-1 inhibitor T-5224 prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective inhibition of c-Fos/activator protein-1 as a potential therapeutic target for intervertebral disc degeneration and associated pain - PMC [pmc.ncbi.nlm.nih.gov]
Confirming T521 Activity: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
T521, a selective inhibitor of the c-Fos/AP-1 transcription factor, holds promise in therapeutic areas where AP-1 activity is dysregulated, such as inflammation and oncology. Robustly demonstrating its on-target activity is crucial for preclinical and clinical development. This guide provides a comparative overview of orthogonal experimental methods to confirm the biological activity of this compound, complete with detailed protocols and quantitative data presentation.
Primary Target Engagement: AP-1 Luciferase Reporter Assay
The most direct method to assess this compound activity is to measure its impact on the transcriptional activity of its target, AP-1. A luciferase reporter assay provides a quantitative readout of AP-1 activation in a cellular context.
Comparison of Methods
| Method | Principle | Advantages | Disadvantages |
| AP-1 Luciferase Reporter Assay | Measures the ability of this compound to inhibit the AP-1-driven expression of a luciferase reporter gene. | Direct measure of on-target activity, high sensitivity, and suitable for high-throughput screening. | Relies on an artificial reporter system, which may not fully recapitulate the complexity of endogenous gene regulation. |
| ELISA for Downstream Cytokines (e.g., TNF-α) | Quantifies the protein levels of AP-1 target genes, such as the pro-inflammatory cytokine TNF-α, in cell culture supernatants or biological fluids. | Measures a biologically relevant downstream effect, widely available and established technique. | Indirect measure of AP-1 activity, cytokine levels can be influenced by other signaling pathways. |
| RT-PCR for Downstream Matrix Metalloproteinases (e.g., MMP-13) | Measures the mRNA expression levels of AP-1 target genes, such as MMP-13, which is involved in tissue remodeling. | Highly sensitive and specific for measuring gene expression, allows for the analysis of multiple target genes simultaneously. | Measures mRNA levels, which may not always correlate with protein expression and functional activity. |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound activity across the described assays.
| Assay | Cell Line | Stimulant | This compound Concentration | Observed Effect |
| AP-1 Luciferase Reporter Assay | HEK293 | Phorbol 12-myristate 13-acetate (PMA) | 0.1 - 50 µM | Dose-dependent inhibition of luciferase activity.[1] |
| ELISA for TNF-α | Murine Macrophages | Lipopolysaccharide (LPS) | 300 mg/kg (in vivo) | Significant decrease in serum TNF-α levels.[2] |
| RT-PCR for MMP-13 | Human Chondrocytes (SW1353) | Interleukin-1β (IL-1β) | 10 µM | IC50 value for inhibition of MMP-13 production. |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to confirm its activity, the following diagrams are provided.
Caption: AP-1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflows for this compound Activity Assays.
Detailed Experimental Protocols
AP-1 Luciferase Reporter Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on AP-1 transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
AP-1 reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) or other AP-1 activator
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an AP-1 activator, such as PMA (e.g., 50 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by this compound compared to the stimulated control.
ELISA for TNF-α
This protocol describes the quantification of TNF-α protein in cell culture supernatants.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
This compound
-
LPS (Lipopolysaccharide)
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce TNF-α production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the TNF-α standards. Calculate the concentration of TNF-α in the samples based on the standard curve and determine the percentage of inhibition by this compound.
Real-Time PCR (RT-PCR) for MMP-13
This protocol details the measurement of MMP-13 mRNA expression levels.
Materials:
-
Human chondrocyte cell line (e.g., SW1353)
-
This compound
-
IL-1β (Interleukin-1β)
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix with SYBR Green
-
Primers for MMP-13 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed SW1353 cells in a 6-well plate and grow to confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, SYBR Green master mix, and primers for MMP-13 and the housekeeping gene.
-
Data Analysis: Analyze the real-time PCR data using the ΔΔCt method. Normalize the expression of MMP-13 to the housekeeping gene and calculate the fold change in expression in this compound-treated cells compared to the stimulated control.
By employing these orthogonal methods, researchers can confidently and comprehensively validate the on-target activity of this compound and its downstream biological effects, providing a solid foundation for further drug development.
References
T521 (T-5224): A Comparative Analysis of Specificity in AP-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Activator Protein-1 (AP-1) is a critical regulator of gene expression involved in a myriad of cellular processes, including proliferation, differentiation, and inflammation. Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. T521, also known as T-5224, is a novel small molecule inhibitor designed to specifically target the c-Fos/AP-1 signaling pathway. This guide provides a comprehensive comparison of the specificity of this compound with other known compounds that modulate AP-1 activity, supported by available experimental data.
Mechanism of Action: Targeting the c-Fos/c-Jun Heterodimer
T-5224 was developed through a three-dimensional pharmacophore modeling approach based on the crystal structure of the AP-1-DNA complex.[1][2] Its primary mechanism of action is the specific inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer, a key component of the AP-1 complex.[3] This targeted approach aims to prevent the transactivation of AP-1-regulated genes, which include those encoding for pro-inflammatory cytokines and matrix metalloproteinases (MMPs).
Comparative Specificity Profile
The therapeutic utility of a targeted inhibitor is intrinsically linked to its specificity. A highly selective compound minimizes off-target effects, leading to a better safety profile. T-5224 has been reported to exhibit high specificity for AP-1.
| Compound | Primary Target(s) | Reported IC50 / EC50 | Known Off-Target Effects / Additional Notes |
| This compound (T-5224) | c-Fos/AP-1 | Not explicitly quantified in publicly available literature. | Stated to not affect the DNA binding of other transcription factors such as NF-κB, C/EBPα, ATF-2, MyoD, and Sp-1.[3][4] |
| SR11302 | AP-1 | EC50 > 1 µM for RARα, RARβ, RARγ, and RXRα.[5] | A retinoid analog that inhibits AP-1 activity without activating retinoic acid response elements (RARE).[6] |
| SP-100030 | AP-1 and NF-κB | IC50 = 50 nM for both AP-1 and NF-κB.[7] | A potent dual inhibitor, with selectivity for T-cells.[7] |
| Curcumin | AP-1, NF-κB, others | Broad; context-dependent. | A natural compound with pleiotropic effects, targeting multiple signaling pathways including Akt/mTOR and protein kinases.[8][9] |
Note: The lack of publicly available, direct comparative IC50 values for T-5224 against a panel of transcription factors is a current limitation in the literature. The specificity claims are based on qualitative experimental observations.
Experimental Methodologies for Specificity Determination
The specificity of AP-1 inhibitors is primarily assessed through two key experimental techniques: Electrophoretic Mobility Shift Assay (EMSA) and Luciferase Reporter Assays.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a widely used technique to study protein-DNA interactions in vitro. It allows for the assessment of a compound's ability to inhibit the binding of a transcription factor to its specific DNA consensus sequence.
General Protocol Outline:
-
Nuclear Extract Preparation: Nuclear extracts containing active transcription factors are prepared from stimulated or unstimulated cells.
-
Probe Labeling: A short DNA oligonucleotide containing the AP-1 consensus binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence or absence of the test compound (e.g., T-5224) and a non-specific competitor DNA (to prevent non-specific binding).
-
Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel.
-
Detection: The position of the labeled probe is detected. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. Inhibition of this shift by the test compound demonstrates its ability to block DNA binding.
To assess specificity, similar EMSA experiments are conducted using probes with consensus sequences for other transcription factors (e.g., NF-κB, SP-1). The absence of inhibition of band shifts for these other factors at concentrations that inhibit AP-1 binding indicates the selectivity of the compound.
Luciferase Reporter Assay
Luciferase reporter assays are cell-based assays used to measure the transcriptional activity of a specific promoter or response element.
General Protocol Outline:
-
Plasmid Construction: A reporter plasmid is constructed containing a luciferase gene under the control of a minimal promoter and multiple copies of the AP-1 response element.
-
Transfection: Cells are transfected with the reporter plasmid. A second plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
Cell Treatment: The transfected cells are treated with a known AP-1 activator (e.g., phorbol 12-myristate 13-acetate - PMA) in the presence or absence of the test inhibitor.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The relative luciferase activity is calculated and used to determine the inhibitory effect of the compound on AP-1 transcriptional activity.
Specificity is determined by performing similar reporter assays using plasmids containing response elements for other transcription factors. A selective inhibitor will significantly reduce luciferase activity driven by the AP-1 response element while having minimal effect on reporters for other transcription factors.
Conclusion
This compound (T-5224) is a promising selective inhibitor of the c-Fos/AP-1 transcription factor. Qualitative data from foundational studies suggest a high degree of specificity compared to other transcription factors. However, for a definitive and quantitative comparison, further studies providing head-to-head IC50 or Ki values against a broad panel of cellular targets are needed. The experimental protocols outlined in this guide, particularly EMSA and luciferase reporter assays, are fundamental for rigorously evaluating the specificity of T-5224 and other AP-1 inhibitors in drug discovery and development programs. Researchers are encouraged to consult the primary literature for detailed, context-specific experimental conditions.
References
- 1. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Targets of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin inhibits Akt/mTOR signaling through protein phosphatase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
T521 (Casdatifan) Demonstrates Promising Activity in Clear Cell Renal Cell Carcinoma, Challenging Standard of Care
For Immediate Release
Hayward, CA – Preclinical and clinical data on the novel hypoxia-inducible factor 2-alpha (HIF-2α) inhibitor, T521 (also known as casdatifan or AB521), reveal a promising new therapeutic avenue for patients with advanced clear cell renal cell carcinoma (ccRCC). The agent has demonstrated significant anti-tumor activity, both as a monotherapy and in combination, positioning it as a potential competitor to current standard-of-care treatments for this challenging malignancy. This guide provides a comprehensive comparison of this compound against established therapies, supported by available experimental data.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of HIF-2α, a key oncogenic driver in the majority of ccRCC cases. In preclinical xenograft models of human ccRCC, this compound induced dose-dependent tumor regression.[1][2][3] Early clinical data from the Phase 1 ARC-20 trial (NCT05536141) in heavily pretreated patients with advanced ccRCC have shown encouraging efficacy, with a manageable safety profile. This comparison guide will delve into the mechanism of action, preclinical and clinical efficacy, and experimental protocols for this compound, juxtaposed with the current standards of care for advanced ccRCC, including tyrosine kinase inhibitors (TKIs) and immune checkpoint inhibitor (ICI) combinations.
Mechanism of Action: Targeting the Core of ccRCC Pathogenesis
The vast majority of ccRCC tumors are characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This leads to the accumulation and constitutive activation of HIF-2α, which in turn promotes the transcription of numerous genes involved in tumor growth, proliferation, angiogenesis, and metastasis. This compound directly counteracts this by binding to the HIF-2α PAS-B domain, preventing its heterodimerization with HIF-1β and subsequent transcriptional activity.[1][2] This targeted approach differs from the broader mechanisms of TKIs, which inhibit various receptor tyrosine kinases, and ICIs, which modulate the host immune response.
References
- 1. Casdatifan (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of AB521, a clinical-stage, potent, and selective hypoxia-inducible factor (HIF)-2α inhibitor - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of T-5224 and its Analogs as c-Fos/AP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcription factor activator protein-1 (AP-1), a heterodimer composed of proteins from the Fos and Jun families, plays a pivotal role in regulating gene expression associated with inflammation, cellular proliferation, and tissue remodeling. Its dysregulation is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis. Consequently, AP-1 has emerged as a critical therapeutic target. This guide provides a comparative analysis of T-5224, a selective c-Fos/AP-1 inhibitor, and its analogs, offering insights into their performance based on available experimental data. The initial query for "T521" is believed to be a likely reference to the more extensively documented compound, T-5224.
Mechanism of Action: Targeting the c-Fos/AP-1 Pathway
T-5224 is a novel, orally active small molecule that selectively inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, the primary component of the AP-1 transcription factor.[1] By specifically targeting the c-Fos subunit, T-5224 prevents AP-1 from binding to its consensus DNA sequences in the promoter regions of various pro-inflammatory and matrix-degrading genes.[2][3] This mode of action effectively downregulates the expression of key pathological mediators, including matrix metalloproteinases (MMPs) and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][4]
The development of T-5224 stemmed from a lead-hopping approach based on a 3D pharmacophore model derived from cyclic disulfide decapeptides, resulting in a series of nonpeptidic benzophenone derivatives with potent AP-1 inhibitory activity.[5]
Comparative Performance of T-5224 and Analogs
While specific quantitative data for direct, side-by-side comparisons of T-5224 with a wide range of its structural analogs are limited in publicly available literature, the broader class of benzophenone derivatives and other AP-1 inhibitors provide a basis for comparative evaluation. The following tables summarize the inhibitory activities of T-5224 and other relevant AP-1 inhibitors.
| Compound | Target | Assay | IC50 Value | Reference |
| T-5224 | c-Fos/AP-1 | AP-1 DNA Binding (in vitro) | ~10 µM | [4] |
| T-5224 | MMP-1, MMP-3, IL-6, TNF-α Production (in IL-1β-stimulated SW982 cells) | Cell-based assay | ~10 µM | [4] |
| Compound 50 | AP-1 | Transcriptional Activation | 5 µM | [5] |
| Compound 50 | NF-κB | Transcriptional Activation | 10 µM | [5] |
| SP100030 | AP-1 and NF-κB | Transcriptional Activation | 0.05 µM | [5] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: c-Fos/AP-1 Signaling Pathway and Inhibition by T-5224.
Caption: Experimental Workflow for AP-1 DNA Binding Inhibition Assay.
Experimental Protocols
AP-1 DNA Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of the AP-1 transcription factor to its consensus DNA sequence.
Materials:
-
Nuclear extract from stimulated cells (e.g., phorbol 12-myristate 13-acetate-stimulated HeLa cells)
-
Biotinylated double-stranded DNA probe containing the AP-1 consensus sequence (5'-CGCTTGATGACTCAGCCGGAA-3')
-
Streptavidin-coated 96-well plates
-
Primary antibody specific for a component of the AP-1 complex (e.g., anti-c-Fos or anti-c-Jun)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Test compounds (T-5224 and its analogs) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Plate Coating: Add the biotinylated DNA probe to the streptavidin-coated wells and incubate to allow for binding. Wash the wells to remove unbound probe.
-
Binding Reaction: In a separate tube, pre-incubate the nuclear extract with varying concentrations of the test compound (or vehicle control) in binding buffer.
-
Transfer to Plate: Transfer the pre-incubated nuclear extract/compound mixture to the DNA-coated wells. Incubate to allow for AP-1 binding to the DNA probe.
-
Washing: Wash the wells to remove unbound proteins.
-
Primary Antibody Incubation: Add the primary antibody to each well and incubate.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Detection: Add the TMB substrate to each well and incubate until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of AP-1 DNA binding.
MMP Inhibition Assay (Fluorogenic Substrate-based)
This assay measures the enzymatic activity of MMPs and the ability of compounds to inhibit this activity.
Materials:
-
Recombinant human MMPs (e.g., MMP-1, MMP-3, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Test compounds (T-5224 and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the assay buffer, varying concentrations of the test compound (or vehicle control), and the recombinant MMP enzyme. Incubate to allow for inhibitor binding to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorometric microplate reader (e.g., excitation at 328 nm and emission at 393 nm). The cleavage of the substrate by the MMP separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of MMP activity.
Conclusion
T-5224 represents a significant advancement in the targeted therapy of inflammatory diseases by selectively inhibiting the c-Fos/AP-1 pathway. While comprehensive comparative data on its specific analogs are not widely available, the existing information on benzophenone derivatives and other AP-1 inhibitors provides a valuable framework for understanding the structure-activity relationships within this class of compounds. The experimental protocols provided herein offer a standardized approach for the evaluation and comparison of T-5224 and its analogs, facilitating further research and development in this promising therapeutic area. Future studies directly comparing the efficacy, selectivity, and pharmacokinetic properties of T-5224 with its analogs are warranted to identify compounds with improved therapeutic profiles.
References
- 1. A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MDM2 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Nutlin-3a and RG7388, two prominent small-molecule inhibitors of the MDM2-p53 interaction. The data presented herein is compiled from studies on various cancer cell lines, offering insights into their relative potency and cellular effects. Detailed protocols for the key assays are provided to facilitate the design and execution of similar studies.
Introduction to MDM2-p53 Interaction Inhibitors
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that acts as a primary negative regulator of p53. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby promoting tumor cell survival. Small-molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, restoring its tumor-suppressive functions. Nutlin-3a and RG7388 are two such inhibitors that have been extensively studied.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of Nutlin-3a and RG7388 in various cancer cell lines. The data highlights the generally higher potency of RG7388 compared to Nutlin-3a.
Table 1: Growth Inhibition (GI₅₀) in Ovarian Cancer Cell Lines
| Cell Line | TP53 Status | Nutlin-3a GI₅₀ (µM) | RG7388 GI₅₀ (nM) |
| IGROV-1 | Wild-Type | 1.76 ± 0.51 | 253.3 ± 73.1 |
| A2780 | Wild-Type | >10 | >10,000 |
| OVCAR-3 | Mutant | >30 | 17,800 ± 2,900 |
| SKOV-3 | Null | >30 | >10,000 |
Data compiled from a study on ovarian cancer cell lines, demonstrating that RG7388 is significantly more potent than Nutlin-3a in cells with wild-type TP53.[1]
Table 2: Apoptosis Induction in Osteosarcoma (U-2 OS) and Glioblastoma (U87MG) Cell Lines
| Cell Line | Treatment (10 µM) | % Apoptotic Cells (48h) |
| U-2 OS | Nutlin-3a | ~37% |
| U87MG | Nutlin-3a | Significant increase vs. control |
Nutlin-3a induces significant apoptosis in cancer cell lines harboring wild-type p53.[2][3]
Signaling Pathway and Mechanism of Action
Nutlin-3a and RG7388 are competitive inhibitors that bind to the p53-binding pocket of MDM2. This prevents the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53. Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21) and pro-apoptotic proteins like PUMA and BAX, resulting in cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of similar studies.
This protocol is for assessing the effect of MDM2 inhibitors on cancer cell viability.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Nutlin-3a, RG7388) in culture medium. Add the diluted compounds to the respective wells and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.
This protocol is for quantifying apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the MDM2 inhibitor for the specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
This protocol is for assessing the cellular activity of MDM2 inhibitors by measuring the accumulation of p53 and its downstream target, p21.
-
Cell Lysis: Treat cells with the MDM2 inhibitor for the desired time (e.g., 24 hours). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The presented data and protocols offer a comparative overview of Nutlin-3a and RG7388, demonstrating their utility in reactivating the p53 pathway in cancer cells with wild-type TP53. RG7388 consistently shows higher potency than Nutlin-3a in in vitro assays. The choice of inhibitor and the design of experiments can be guided by the information provided in this document. It is important to note that the efficacy of these inhibitors is highly dependent on the cellular context, including the p53 status and the expression levels of MDM2.
References
Validating T21's Inhibition of the JAK/STAT3 Pathway: A Comparison of Primary and Secondary Assays
For researchers, scientists, and drug development professionals, rigorous validation of a compound's mechanism of action is paramount. This guide provides a comparative overview of a primary and a secondary assay for validating the effects of T21, a potent anti-tumor compound that targets the JAK/STAT3 signaling pathway.
The compound T21 has been identified as a promising anticancer agent that exerts its effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3).[1] This inhibition leads to the downregulation of key survival proteins, such as survivin, ultimately promoting apoptosis in cancer cells.[1][2] To robustly demonstrate this mechanism, a primary screen to identify the inhibition of STAT3 transcriptional activity can be complemented by a secondary assay to confirm the impact on the upstream signaling cascade and downstream protein expression.
This guide will compare a STAT3-dependent luciferase reporter assay as the primary method with a Western blot analysis for phosphorylated STAT3 (p-STAT3) and survivin as the secondary validation method.
The JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers. The pathway is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their receptors, leading to the activation of associated JAKs. JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to act as a transcription factor for target genes, including the anti-apoptotic protein survivin.[3]
JAK/STAT3 signaling pathway and the inhibitory action of T21.
Primary Assay: STAT3-Dependent Luciferase Reporter Assay
A STAT3-dependent luciferase reporter assay is a common primary screening method to quantify the transcriptional activity of STAT3 in a cellular context.[4][5] This assay utilizes a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter. When STAT3 is active, it binds to the promoter and drives the expression of luciferase, which can be measured as a luminescent signal. A reduction in luminescence in the presence of an inhibitor like T21 indicates a decrease in STAT3 transcriptional activity.
Secondary Assay: Western Blot for p-STAT3 and Survivin
To validate the findings from the luciferase assay and further elucidate the mechanism of action, a Western blot is an effective secondary assay. This technique allows for the direct measurement of the phosphorylation status of STAT3 (an upstream event) and the expression level of the downstream target protein, survivin. A decrease in the levels of both p-STAT3 and survivin upon treatment with T21 provides strong evidence that the compound is acting on the intended pathway.[1][6]
Experimental Workflow
The following diagram outlines the general workflow for validating T21's activity using a primary and secondary assay approach.
Experimental workflow for validating T21's effects.
Data Presentation: Comparison of Assay Results
The following table summarizes the expected quantitative outcomes from the primary and secondary assays when treating lung cancer cell lines (e.g., A549) with T21 for 24 hours.
| T21 Concentration | Primary Assay: STAT3 Luciferase Activity (Fold Change vs. Control) | Secondary Assay: Western Blot (% Reduction vs. Control) |
| p-STAT3 | ||
| IC25 | ~0.70 | ~30% |
| IC50 | ~0.45 | ~60% |
| IC75 | ~0.20 | ~85% |
Note: The values presented are estimations based on qualitative data from referenced studies and serve as a representative example.
Experimental Protocols
Primary Assay: STAT3-Dependent Luciferase Reporter Assay Protocol
Objective: To quantify the effect of T21 on STAT3 transcriptional activity.
Materials:
-
HEK293T or a relevant cancer cell line (e.g., A549, SW900)
-
STAT3-luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
T21 compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the STAT3-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
T21 Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of T21 (e.g., IC25, IC50, IC75) or vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold change in activity relative to the vehicle-treated control.
Secondary Assay: Western Blot Protocol for p-STAT3 and Survivin
Objective: To determine the effect of T21 on the protein levels of phosphorylated STAT3 and survivin.
Materials:
-
Cancer cell lines (e.g., A549, SW900)
-
T21 compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-survivin, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of T21 (e.g., IC25, IC50, IC75) or vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 and survivin band intensities to the loading control. Calculate the percentage reduction in protein levels relative to the vehicle-treated control.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of STAT3 signaling induces apoptosis and decreases survivin expression in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 and the STAT3‑regulated inhibitor of apoptosis protein survivin as potential therapeutic targets in colorectal cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
T521: A Comparative Analysis with First-Generation Inhibitors
A definitive comparison between the E3 ligase inhibitor T521 and its first-generation counterparts is currently not feasible due to the lack of publicly available information identifying the specific E3 ligase that this compound targets. While described as an inhibitor of E3 ligases for research in cancer and metabolic diseases, the precise molecular target of this compound has not been disclosed in the scientific literature or patent databases searched.
E3 ubiquitin ligases are a large and diverse family of enzymes, each with specific substrates and roles in cellular processes. First-generation inhibitors are typically defined in the context of a specific target or target class. Without knowing the specific E3 ligase inhibited by this compound, it is impossible to identify the relevant "first-generation" inhibitors for a meaningful and objective comparison of their performance and experimental data.
To provide the requested comprehensive comparison guide, further information is required to answer the following critical questions:
-
What is the specific E3 ubiquitin ligase that this compound inhibits?
-
What are the recognized first-generation inhibitors of this specific E3 ligase?
Once this information is available, a detailed comparative analysis can be conducted, including:
-
Mechanism of Action: A comparison of how this compound and first-generation inhibitors interact with their target E3 ligase.
-
Potency and Selectivity: Tabulated data on IC50 values and kinase profiling to compare the potency and specificity of the inhibitors.
-
Cellular Activity: Data from cell-based assays demonstrating the effects of the inhibitors on downstream signaling pathways and cellular processes.
-
In Vivo Efficacy: Results from preclinical or clinical studies comparing the anti-tumor or therapeutic efficacy of the inhibitors.
-
Resistance Profiles: Information on the development of resistance to first-generation inhibitors and whether this compound can overcome these resistance mechanisms.
A generalized signaling pathway for E3 ligase-mediated protein degradation is presented below to illustrate the complexity of the system and the importance of identifying the specific target.
Safety Operating Guide
Navigating the Disposal of T521: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of T521, a substance identified as a flammable liquid with potential health hazards. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
It is important to note that the identifier "this compound" may apply to different chemical products. The information presented here is a synthesis of safety data sheets for products labeled as this compound, including HumiSeal Thinner 521 and general chemical disposal guidelines. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the particular this compound product in use in your laboratory.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life. The primary and most critical step is to engage a licensed and approved waste disposal company for collection and disposal.
Quantitative Data Summary
For safe handling and storage, specific quantitative data from safety data sheets should be strictly followed. Below is a summary of key storage and hazard information.
| Parameter | Value/Instruction | Source |
| Storage Temperature | 5 °C to 25 °C | [1] |
| Health Hazard Rating | 2 (Moderate) | |
| Flammability Rating | 3 (Severe) | |
| Reactivity Rating | 1 (Slight) | |
| Contact Hazard Rating | 1 (Slight) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
-
Segregation : Keep this compound waste separate from other chemical waste streams to prevent incompatible mixtures.
-
Labeling : Clearly label the waste container with the chemical name, CAS number (if available), and relevant hazard symbols (e.g., "Flammable," "Harmful"). The container must be marked with the words "Hazardous Waste"[2].
-
Containment : Use a suitable, compatible, and leak-proof container with a tightly fitting cap[3]. Containers should be kept closed at all times except when waste is being added[3].
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight[1][4].
-
Professional Disposal : Arrange for a certified hazardous waste disposal company to collect the waste.
Experimental Workflow: this compound Spill Cleanup
In the event of a this compound spill, immediate and appropriate action must be taken to contain and clean the area while ensuring personnel safety.
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation. Eliminate all ignition sources[4].
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, proper gloves, a lab coat, and, if necessary, a self-contained breathing apparatus.
-
Containment : Absorb the spill with an inert, absorbent material such as diatomite, universal binders, or other non-combustible materials[1][5].
-
Collection : Carefully collect the contaminated absorbent material and place it into a designated, sealable container for hazardous waste.
-
Decontamination : Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
Disposal : Dispose of all contaminated materials, including gloves and cleaning materials, as hazardous waste according to the procedures outlined above[2].
Caption: A logical workflow for the proper disposal of this compound waste.
Caption: A step-by-step workflow for responding to a this compound spill.
References
Essential Safety and Operational Guide for Handling T521
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling the E3 ligase inhibitor T521 (CAS 891020-54-5), with a focus on procedural, step-by-step guidance for operational questions.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment.
Engineering Controls:
-
Ventilation: Use this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is required.
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.
Personal Protective Equipment: The following table summarizes the required PPE for handling this compound.
| Body Part | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Protects against splashes and dust. A face shield may be necessary for larger quantities or when there is a significant splash risk. |
| Hands | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for integrity before each use and change them frequently. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. |
| Respiratory | NIOSH-Approved Respirator | Required when engineering controls are not sufficient to maintain exposure below acceptable limits or during spill cleanup. The type of respirator will depend on the potential concentration of airborne particles. |
Spill Management and First Aid
Prompt and appropriate responses to spills and accidental exposures are critical.
Spill Cleanup Protocol:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep or vacuum, avoiding dust generation.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Collect: Place all contaminated materials, including cleaning supplies and contaminated PPE, into a sealed, labeled container for hazardous waste disposal.
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling, Storage, and Disposal Plan
Proper handling, storage, and disposal are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling and Storage:
| Parameter | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage (Powder) | Store at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years). Keep container tightly closed in a dry and well-ventilated place. |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. |
Disposal Plan: Disposal of this compound and its containers must be handled as hazardous waste.
-
Segregation: Keep this compound waste separate from other waste streams.
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards.
-
Containment: Use a compatible, sealed, and leak-proof container for waste accumulation.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the material in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
